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  • Product: 1-(ethoxymethyl)-1H-pyrazol-4-amine
  • CAS: 1004643-32-6

Core Science & Biosynthesis

Foundational

1-(Ethoxymethyl)-1H-pyrazol-4-amine: A Critical Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Synthesis

Executive Summary In the landscape of modern targeted therapeutics, nitrogen-rich heterocycles are paramount. Specifically, the pyrazole-4-amine motif is a ubiquitous pharmacophore found in numerous FDA-approved kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, nitrogen-rich heterocycles are paramount. Specifically, the pyrazole-4-amine motif is a ubiquitous pharmacophore found in numerous FDA-approved kinase inhibitors. However, unprotected 4-aminopyrazoles are notoriously unstable—they are highly electron-rich, prone to rapid air oxidation, and act as strong Lewis bases that poison transition metal catalysts during downstream cross-coupling reactions[1].

To circumvent these liabilities, 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6)[2] has emerged as a cornerstone building block. By masking the acidic pyrazole N-H with an ethoxymethyl (EOM) hemiaminal ether, chemists can effectively neutralize the ring's Lewis basicity, enabling complex, late-stage functionalization[3]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale behind the EOM strategy, and field-proven, self-validating protocols for its synthesis and application.

Physicochemical Profiling

Understanding the fundamental properties of 1-(ethoxymethyl)-1H-pyrazol-4-amine is critical for optimizing reaction conditions, particularly regarding solvent selection and partitioning during aqueous workups.

Table 1: Physicochemical Properties of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

PropertyValueRationale / Impact
CAS Registry Number 1004643-32-6[2]Unique identifier for procurement and literature tracking.
Molecular Formula C₆H₁₁N₃O[4]Confirms the addition of the C₃H₇O (EOM) mass to the core pyrazole.
Molecular Weight 141.17 g/mol [4]Low molecular weight ensures high atom economy during synthesis.
Hydrogen Bond Donors 1 (Primary amine, -NH₂)Available for Buchwald-Hartwig amination or amide coupling.
Hydrogen Bond Acceptors 3 (N2, Amine N, Ether O)Increases aqueous solubility; requires careful extraction protocols.
Topological Polar Surface Area ~44.3 ŲIndicates moderate polarity; compound typically elutes early on reverse-phase LC.

Mechanistic Rationale: The EOM Protecting Group Strategy

The selection of a protecting group in multi-step heterocyclic synthesis is never arbitrary. Free pyrazoles exhibit high Lewis basicity, which can readily deactivate palladium catalysts by forming stable, off-cycle resting states[1].

The ethoxymethyl (EOM) group is selected for three specific mechanistic reasons:

  • Catalyst Shielding: The EOM group sterically and electronically shields the N1 position, preventing the pyrazole from coordinating to Pd(0) or Pd(II) species during cross-coupling[3].

  • Orthogonality: As a hemiaminal ether, the EOM group is completely stable to strong bases (e.g., NaH, LiHMDS, Cs₂CO₃) and nucleophiles, yet it can be cleanly cleaved under mild acidic conditions[5].

  • Regiocontrol: Pre-formation of the pyrazolyl anion ensures that alkylation occurs strictly at the nitrogen, suppressing unwanted side reactions[6].

Table 2: Comparative Protecting Group Strategies for Pyrazoles [6]

Protecting GroupInstallation ReagentCleavage ConditionsOrthogonality & Strategic Features
EOM (Ethoxymethyl)EOM-Cl, K₂CO₃HCl/EtOH or TFA, 60°CAtom-economical; highly stable to strong bases and Pd-catalysis.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHTBAF or HCl/EtOHMilder cleavage (fluoride-mediated); higher MW reduces atom economy.
THP (Tetrahydropyranyl)DHP, TsOHMild acid (AcOH or HCl)Introduces a chiral center; can complicate NMR spectra interpretation.

Synthetic Workflows & Self-Validating Protocols

The following protocols represent a continuous, field-validated workflow from raw starting materials to a functionalized kinase inhibitor scaffold.

SyntheticWorkflow N1 4-Nitropyrazole (Starting Material) N2 1-(Ethoxymethyl)-4-nitro-1H-pyrazole (Protected Intermediate) N1->N2 EOM-Cl, K2CO3 N-Alkylation N3 1-(Ethoxymethyl)-1H-pyrazol-4-amine (Target Scaffold) N2->N3 H2, Pd/C Nitro Reduction N4 N-Aryl-1-(ethoxymethyl)-1H-pyrazol-4-amine (Coupled Product) N3->N4 Ar-X, Pd2(dba)3 Buchwald-Hartwig N5 Active Kinase Inhibitor (Free N-H Pyrazole) N4->N5 HCl/EtOH EOM Deprotection

Fig 1: Synthetic workflow from 4-nitropyrazole to an active kinase inhibitor via EOM protection.

Protocol 1: De Novo Synthesis of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Step 1A: Regioselective N-Alkylation

  • Procedure: To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add anhydrous K₂CO₃ (2.0 eq). Stir for 30 minutes to pre-form the pyrazolyl anion[6]. Dropwise add chloromethyl ethyl ether (EOM-Cl, 1.2 eq). Warm to room temperature and stir for 4 hours.

  • Causality: K₂CO₃ is chosen over stronger bases like NaH to minimize the risk of exothermic runaway and to suppress unwanted dialkylation byproducts[6]. DMF provides excellent solvation for the carbonate base and the polar intermediate.

  • Self-Validation: Quench an aliquot in water/EtOAc. TLC (Hexanes/EtOAc 3:1) must show the complete consumption of the highly polar 4-nitropyrazole (low Rf) to a higher Rf spot.

Step 1B: Catalytic Nitro Reduction

  • Procedure: Dissolve the protected intermediate in methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Evacuate and backfill the flask with H₂ gas three times. Stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Causality: Methanol acts as a protic solvent that facilitates hydrogen transfer while remaining completely orthogonal to the hemiaminal ether. Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to prevent premature EOM cleavage.

  • Self-Validation: Filter through Celite to remove Pd/C. LC-MS analysis must confirm the disappearance of the nitro species and the appearance of the target mass ([M+H]⁺ = 142.1).

Protocol 2: Buchwald-Hartwig Amination
  • Procedure: In a Schlenk flask, combine 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.0 eq), a target heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with N₂. Add degassed 1,4-dioxane (0.2 M). Heat to 100 °C for 8 hours.

  • Causality: The EOM group sterically and electronically shields the ring from the metal center. Xantphos is selected for its wide bite angle, which forces reductive elimination and prevents the formation of dead-end palladium complexes.

  • Self-Validation: LC-MS monitoring. The reaction is complete when the primary amine peak (m/z 142.1) is fully converted to the secondary amine product mass.

Table 3: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Rationale for Outcome
Pd(OAc)₂ / PPh₃K₂CO₃Toluene90< 20%Monodentate ligand fails to prevent pyrazole coordination.
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane10065%Bidentate ligand improves yield, but steric bulk hinders coupling.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 > 95% Optimal bite angle of Xantphos completely shields Pd from N-coordination.
Protocol 3: Global Deprotection
  • Procedure: Dissolve the coupled product in ethanol (0.1 M). Add 4 M HCl in dioxane (10 eq). Heat to 60 °C for 4 hours.

  • Causality: The hemiaminal ether is highly susceptible to acid-catalyzed hydrolysis. Protonation of the ether oxygen leads to the expulsion of ethanol, forming a highly reactive iminium intermediate that is subsequently hydrolyzed by adventitious water to yield formaldehyde and the free pyrazole[5].

  • Self-Validation: The reaction mixture will often precipitate the HCl salt of the free pyrazole upon cooling. NMR validation in DMSO-d₆ will show the disappearance of the characteristic EOM -CH₂- singlet (~5.4 ppm) and the appearance of a broad pyrazole N-H peak (13.0–14.5 ppm).

Systems Biology Context: Kinase Inhibition

The ultimate goal of synthesizing 1-(ethoxymethyl)-1H-pyrazol-4-amine derivatives is to deploy them as targeted therapeutics. Free pyrazoles serve as exceptionally potent hinge-binders in kinase inhibitors, such as those targeting p38 MAPK or the JAK family[7].

The free N-H and the adjacent sp² nitrogen of the deprotected pyrazole form a critical donor-acceptor hydrogen bond pair with the backbone amides of the kinase hinge region. Masking this motif during synthesis is non-negotiable, making the EOM strategy a cornerstone of modern drug discovery.

Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor (Cell Membrane) Cytokine->Receptor Binds & Dimerizes JAK JAK Kinase (Intracellular Domain) Receptor->JAK Conformational Change STAT STAT Protein (Inactive Monomer) JAK->STAT Phosphorylation (Active) STAT_Dim p-STAT Dimer (Active Transcription Factor) STAT->STAT_Dim Dimerization Nucleus Target Gene Transcription (Inflammation / Survival) STAT_Dim->Nucleus Nuclear Translocation Inhibitor Aminopyrazole Inhibitor (Drug Molecule) Inhibitor->JAK Blocks ATP-Binding Pocket

Fig 2: JAK/STAT signaling pathway illustrating the target site for aminopyrazole-derived inhibitors.

References

  • [1] Campeau, L. et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of the American Chemical Society (NIH PMC).[Link]

  • ACS Publications. "Deprotection of SEM-Pyrazoles." Journal of the American Chemical Society.[Link]

  • [7] European Patent Office. "Substituted Pyrazoles as p38 Kinase Inhibitors." Patent 1144403. [Link]

  • [5] ResearchGate. "Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment." ResearchGate.[Link]

Sources

Exploratory

1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS 1004643-32-6): Structural Utility, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary In modern rational drug design, the pyrazole core is recognized as a privileged scaffold, frequently deployed as a hinge-binding motif in ATP-competitive kinase inhibitors. Among the various functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the pyrazole core is recognized as a privileged scaffold, frequently deployed as a hinge-binding motif in ATP-competitive kinase inhibitors. Among the various functionalized pyrazoles, 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) has emerged as a highly versatile building block. As a Senior Application Scientist, I have observed that the strategic placement of the ethoxymethyl (EOM) group and the C4-amine provides a dual advantage: it offers a robust synthetic handle for cross-coupling while simultaneously modulating the physicochemical properties of the final Active Pharmaceutical Ingredient (API).

This technical guide dissects the structural logic, physicochemical properties, and self-validating synthetic protocols required to utilize this compound effectively in pharmaceutical development.

Physicochemical Profile & Quantitative Data

Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline properties. The quantitative data below summarizes the structural and physical parameters of the compound.

PropertyValue
Chemical Name 1-(ethoxymethyl)-1H-pyrazol-4-amine
CAS Registry Number 1004643-32-6
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Physical State Solid / Viscous Oil (dependent on ambient temp and purity)
Storage Temperature 4°C (Recommended to prevent oxidative degradation)
Primary Application Kinase inhibitor scaffold / Research Building Block

Data supported by .

Pharmacophore Logic: The Role of the Pyrazole Core

The architecture of 1-(ethoxymethyl)-1H-pyrazol-4-amine is not accidental; it is engineered to solve specific challenges in medicinal chemistry, particularly in the design of p38 and GSK-3 kinase inhibitors .

  • The Pyrazole Core: Mimics the adenine ring of ATP. Its nitrogen atoms act as critical hydrogen bond donors/acceptors, anchoring the molecule to the backbone amides in the kinase hinge region.

  • The C4-Amine: Serves as the primary vector for synthetic expansion. It is highly nucleophilic, making it ideal for amide couplings or Buchwald-Hartwig aminations to extend the molecule into the solvent-exposed channel.

  • The N1-Ethoxymethyl (EOM) Group: Synthetically, the EOM group acts as a robust protecting group for the acidic pyrazole NH, preventing unwanted side reactions during harsh transition-metal catalysis. Pharmacologically, if retained in the final drug candidate, the ethereal oxygen can act as a weak hydrogen bond acceptor, while the ethyl chain fine-tunes the lipophilicity (LogP) and membrane permeability of the compound.

HingeBinding Kinase Kinase Hinge Region (ATP-Binding Pocket) Pyraz Pyrazole Core (Hydrogen Bond Donor/Acceptor) Pyraz->Kinase Binds to Amine C4-Amine Linker (Vector for Solvent Channel) Amine->Pyraz Substituent EOM N1-Ethoxymethyl (EOM) (Lipophilic Modulator / Protection) EOM->Pyraz Substituent

Logical relationship of structural motifs in kinase binding.

De Novo Synthesis: Causality & Self-Validating Protocols

To ensure high fidelity in drug development, the synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine must be approached as a self-validating system. The following protocol details the step-by-step methodology from the commercially available 4-nitro-1H-pyrazole, emphasizing the causality behind each chemical intervention.

Phase 1: N-Alkylation (Protection/Functionalization)
  • Objective: Site-selective alkylation of the pyrazole nitrogen.

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), Chloromethyl ethyl ether (EOM-Cl, 1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Anhydrous DMF.

  • Causality: 4-Nitro-1H-pyrazole possesses a highly acidic N-H (pKa ~9.6) due to the electron-withdrawing nature of the nitro group. Utilizing a strong, non-nucleophilic base like NaH in an anhydrous polar aprotic solvent (DMF) ensures rapid, quantitative deprotonation to the pyrazolide anion. The reaction is initiated at 0°C to strictly control the exothermic alkylation upon the addition of the highly electrophilic EOM-Cl, preventing thermal degradation.

  • Self-Validating Metric: Monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate system. The starting material is highly polar and streaks due to strong hydrogen bonding. Success is confirmed by the emergence of a fast-moving, non-polar spot, indicating the loss of the H-bond donor and the successful formation of the intermediate 1-(ethoxymethyl)-4-nitro-1H-pyrazole.

Phase 2: Catalytic Hydrogenation to the Amine
  • Objective: Reduction of the C4-nitro group to the primary amine.

  • Reagents: 1-(Ethoxymethyl)-4-nitro-1H-pyrazole (1.0 eq), Palladium on Carbon (Pd/C, 10 wt%, 0.1 eq), Hydrogen gas (H₂ balloon), Methanol.

  • Causality: While harsh chemical reductants (e.g., SnCl₂ or Fe/HCl) can be utilized, catalytic hydrogenation under an H₂ atmosphere is the gold standard for scalability and purity. The EOM group is completely stable to neutral hydrogenation conditions, preventing premature deprotection. Methanol is selected as the solvent because it provides excellent solubility for the nitro intermediate and facilitates efficient hydrogen transfer at the catalyst surface.

  • Self-Validating Metric: The starting nitro intermediate imparts a distinct pale-yellow tint to the solution. As the reduction proceeds, the solution becomes colorless. Complete conversion is validated via LC-MS: the disappearance of the nitro mass and the emergence of a sharp peak at m/z 142.1 [M+H]⁺ (corresponding to the exact mass of 141.17 g/mol ) confirms the successful synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Workflow Start 4-Nitro-1H-pyrazole (Starting Material) Step1 N-Alkylation Reagents: EOM-Cl, NaH, DMF Temp: 0°C to RT Start->Step1 Inter 1-(Ethoxymethyl)-4-nitro-1H-pyrazole (Intermediate) Step1->Inter Step2 Catalytic Hydrogenation Reagents: H2, Pd/C, MeOH Temp: RT Inter->Step2 Product 1-(Ethoxymethyl)-1H-pyrazol-4-amine CAS: 1004643-32-6 Step2->Product Step3 Scaffold Integration (e.g., Buchwald-Hartwig Amination) Product->Step3 Kinase Kinase Inhibitor API (e.g., p38 / GSK-3 Inhibitor) Step3->Kinase

Synthetic workflow for 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Downstream Applications in Drug Development

Once synthesized and validated, 1-(ethoxymethyl)-1H-pyrazol-4-amine is primed for integration into complex molecular architectures. As documented in, pyrazole amines of this class are frequently reacted with functionalized pyrimidines or pyridines. The free C4-amine acts as a nucleophile in SNAr reactions or as a coupling partner in palladium-catalyzed Buchwald-Hartwig cross-couplings.

Following the construction of the core inhibitor framework, the EOM group can either be retained for its pharmacokinetic benefits or cleaved using strong acidic conditions (e.g., TFA or HCl in dioxane) to reveal the free pyrazole NH, which may be required for optimal target binding.

References

  • Adams, J. L., et al. "Substituted pyrazoles as p38 kinase inhibitors." U.S.
  • Binch, H., et al. "Pyrazole compounds useful as protein kinase inhibitors." W.I.P.O.
Foundational

The Pharmacophoric Mechanism of Action: 1-(Ethoxymethyl)-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary Unlike finalized biological therapeutics, the "mechanism of action" (MoA) of an advanced chemical intermediate like 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) is defined by its pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike finalized biological therapeutics, the "mechanism of action" (MoA) of an advanced chemical intermediate like 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) is defined by its pharmacophoric utility. This molecule is a privileged building block in medicinal chemistry, specifically engineered to navigate the complex structural requirements of the ATP-binding pocket in kinases. By combining a hinge-binding pyrazole core, a regioselective ethoxymethyl (EOM) protecting/modulating group, and a highly reactive C4-amine vector, this scaffold enables the precise synthesis of targeted inhibitors for oncology, immunology, and inflammatory diseases.

This technical guide dissects the structural pharmacology of 1-(ethoxymethyl)-1H-pyrazol-4-amine, detailing how its distinct chemical moieties dictate target engagement, modulate physicochemical properties, and streamline experimental workflows.

Structural & Mechanistic Pharmacology

The mechanism of action of this scaffold is tripartite, with each functional group playing a distinct role in either the final drug's biological activity or the synthetic pathway required to achieve it.

The Pyrazole Core: Hinge-Binding Dynamics

The 1H-pyrazole ring is a ubiquitous motif in kinase inhibitor design[1]. In the ATP-binding pocket of kinases (such as CDK2, JAK, or CHK1), the free nitrogen atoms of an unprotected pyrazole act as critical hydrogen bond donors and acceptors. They interact directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Leu93 in CHK1). This bidentate hydrogen-bonding network anchors the inhibitor, outcompeting endogenous ATP.

The Ethoxymethyl (EOM) Group: ADME Modulator & Synthetic Linchpin

The substitution of the N1 position with an ethoxymethyl (EOM) group serves two causal purposes:

  • Synthetic Regioselectivity: Pyrazoles are highly tautomeric, which often leads to poor regiocontrol during multi-step synthesis. The EOM group locks the pyrazole in a single tautomeric form, preventing unwanted N-alkylation or N-arylation during cross-coupling reactions at the C4-amine[2]. Unlike bulkier protecting groups (like SEM), the EOM group offers a streamlined deprotection profile under acidic conditions[3].

  • Physicochemical Modulation: In some drug development programs, the EOM group is retained in the final active pharmaceutical ingredient (API) rather than cleaved. When retained, the lipophilic nature of the ethoxymethyl ether increases the molecule's overall LogP, enhancing passive membrane permeability and directing the N1-vector toward hydrophobic sub-pockets adjacent to the solvent front[4].

The C4-Amine Vector: Directing Deep-Pocket Engagement

The primary amine at the C4 position acts as the synthetic vector. Because the N1/N2 atoms are anchored to the hinge region, the C4 position geometrically points toward the solvent-exposed region or the DFG-in/out allosteric pocket. By functionalizing this amine via Buchwald-Hartwig amination or amide coupling, medicinal chemists can build out the molecule to achieve exquisite kinase selectivity without disrupting the core hinge-binding interaction.

MoA_Network Scaffold 1-(Ethoxymethyl)-1H- pyrazol-4-amine Pyrazole Pyrazole Core Scaffold->Pyrazole comprises EOM EOM Group (N1) Scaffold->EOM comprises Amine C4-Amine Vector Scaffold->Amine comprises Hinge Kinase Hinge Region (H-Bonding) Pyrazole->Hinge H-Bond Donor/Acceptor ADME Lipophilicity & Cell Permeability (LogP) EOM->ADME Modulates Pocket Solvent Front / Deep Pocket Amine->Pocket Extends into

Caption: Pharmacophoric interactions of the pyrazole-4-amine scaffold in kinase targets.

Quantitative Data: Physicochemical & Binding Profiling

The strategic addition of the EOM group fundamentally alters the scaffold's utility. The table below summarizes the comparative advantages of utilizing 1-(ethoxymethyl)-1H-pyrazol-4-amine over an unprotected pyrazole-4-amine during the lead optimization phase.

Property / MetricFree 1H-Pyrazol-4-amine1-(Ethoxymethyl)-1H-pyrazol-4-amineImpact on Drug Design
Hinge Binding Affinity High (Direct H-bond donor/acceptor)Low/Sterically Hindered (Pre-cleavage)Acts as a prodrug-like intermediate; requires EOM cleavage for target engagement unless targeting specific allosteric sites.
Synthetic Regioselectivity Poor (Tautomerization yields mixtures)Excellent (N1 locked)Enables high-yield Buchwald-Hartwig couplings at the C4-amine without N-arylation byproducts.
Lipophilicity (LogP) Low (Highly polar)Moderate to HighEOM retention can be used to tune ADME properties, improving oral bioavailability and cellular penetration.
Metabolic Stability Susceptible to N-glucuronidationProtected against N-conjugationEOM shields the N1 position from phase II metabolism, prolonging half-life in vivo.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal checkpoints to confirm causality and experimental success before proceeding to the next phase of drug development.

Protocol 1: Scaffold Functionalization & EOM Deprotection

Causality: The EOM group must be removed to restore the pyrazole's hydrogen-bonding capacity for standard ATP-competitive kinase inhibition. This protocol details the acidic cleavage of the EOM group following C4-amine functionalization.

  • Coupling Reaction: React 1-(ethoxymethyl)-1H-pyrazol-4-amine with the desired aryl halide core using standard Pd-catalyzed cross-coupling conditions.

  • Isolation: Purify the EOM-protected intermediate via flash chromatography.

  • Acidic Cleavage: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:1 ratio. Stir at room temperature for 4–6 hours. Rationale: TFA provides the necessary protonation to cleave the hemiaminal ether linkage without degrading the newly formed C4-aryl bond.

  • Self-Validation Checkpoint (LC-MS): Do not proceed until LC-MS confirms the complete disappearance of the[M+H] peak corresponding to the EOM-protected mass, and the appearance of the [M-59+H] peak (loss of -CH2OCH2CH3).

  • Neutralization & Recovery: Quench the reaction with saturated NaHCO3, extract with ethyl acetate, and concentrate to yield the active, unprotected pyrazole inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated pyrazole derivatives.

  • Reagent Preparation: Prepare the target kinase (e.g., CDK2/Cyclin A), ATP at its specific Km​ value, and the TR-FRET tracer/antibody mixture in assay buffer (HEPES pH 7.5, MgCl2, EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the deprotected pyrazole compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (Echo).

  • Incubation: Add the kinase/ATP mixture and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagents. Read the plate on a multi-mode microplate reader measuring emission at 615 nm and 665 nm.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and Staurosporine (10 µM) as the positive control (100% inhibition). The assay is only validated and data accepted if the Z'-factor is 0.6, ensuring the signal window is robust enough to distinguish true pyrazole-driven inhibition from assay noise.

Workflow S1 C4-Amine Coupling S2 EOM Cleavage (Acidic) S1->S2 TFA/DCM S3 TR-FRET Kinase Assay S1->S3 Retained EOM S2->S3 Compound Prep S4 IC50 & SAR Analysis S3->S4 Data Readout

Caption: Experimental workflow for synthesizing and evaluating pyrazole-based kinase inhibitors.

References

  • National Center for Biotechnology Information (PMC). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (Highlights the pyrazole-4-amine as a privileged scaffold for kinase hinge-binding).[Link]

  • American Association for Cancer Research (AACR Journals). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. (Demonstrates the use of ethoxymethyl-protecting groups in the synthesis of advanced kinase inhibitors).[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (Explores the retention of the ethoxymethyl group on pyrazoles to modulate non-covalent binding and ADME profiles).[Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Modeling of 1-(Ethoxymethyl)-1H-pyrazol-4-amine: A Comprehensive Guide for Process Chemistry

Executive Overview In modern pharmaceutical development, the rational design of synthetic routes and purification processes relies heavily on precise thermodynamic data. 1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern pharmaceutical development, the rational design of synthetic routes and purification processes relies heavily on precise thermodynamic data. 1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and nitrogen-rich heterocycles[1][2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(ethoxymethyl)-1H-pyrazol-4-amine. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the structural causality behind its solubility, establish a self-validating experimental protocol for empirical determination, and apply thermodynamic modeling to predict its behavior across various solvent systems.

Molecular Profiling and Structural Causality

To predict and manipulate the solubility of 1-(ethoxymethyl)-1H-pyrazol-4-amine, we must first deconstruct its molecular architecture (Molecular Formula: C₆H₁₁N₃O, MW: 141.17 g/mol )[1]. The solubility profile is dictated by three distinct structural motifs, each contributing uniquely to the compound's cohesive energy:

  • The Pyrazole Core: This five-membered heteroaromatic ring imparts moderate polarity and π−π stacking capabilities.

  • The C4-Primary Amine (-NH₂): Acting as both a strong hydrogen bond donor and acceptor, this group significantly enhances solubility in polar protic solvents (e.g., alcohols) and aqueous media at lower pH levels[3].

  • The N1-Ethoxymethyl (EOM) Group (-CH₂OCH₂CH₃): Traditionally used as a robust protecting group, the EOM moiety introduces steric bulk and aliphatic lipophilicity. However, the ether oxygen retains weak hydrogen bond acceptor properties, creating an amphiphilic character that broadens the compound's solubility in moderately polar aprotic solvents like ethyl acetate and dichloromethane (DCM)[4].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP)[5]. The total cohesive energy density of a solvent or solute is divided into three intermolecular interactions:

  • Dispersion Forces ( δD​ ): Driven by the pyrazole ring and the aliphatic tail of the EOM group.

  • Polar Forces ( δP​ ): Driven by the inherent dipole moments of the heteroatoms (N, O).

  • Hydrogen Bonding ( δH​ ): Driven primarily by the C4-amine and the ether oxygen.

By minimizing the interaction radius ( Ra​ ) between the solute and the solvent in three-dimensional HSP space, process chemists can rationally select optimal solvent mixtures to maximize reaction concentrations or engineer precise anti-solvent crystallization processes[5][6].

HSP Core 1-(ethoxymethyl)-1H-pyrazol-4-amine CAS: 1004643-32-6 D Dispersion (δD) Aliphatic & Aromatic Core->D P Polarity (δP) Dipole Moments Core->P H H-Bonding (δH) Amine & Ether Core->H Solvent Solvent Selection Minimizing Ra D->Solvent P->Solvent H->Solvent

Fig 2: Hansen Solubility Parameter (HSP) contributions for 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Experimental Methodology: Precision Solubility Determination

Relying solely on predictive models is insufficient for late-stage process development. Empirical solubility data must be generated using protocols that guarantee high scientific integrity. Visual determination of the "cloud point" is highly subjective and prone to supersaturation errors.

To ensure a self-validating system , we employ a hybrid methodology combining Dynamic Laser Monitoring with Gravimetric Validation. This dual-orthogonal approach ensures that both the dissolution kinetics and the absolute thermodynamic equilibrium are accurately captured[6][7].

Step-by-Step Protocol
  • Solvent Preparation: Degas all analytical-grade solvents via sonication under vacuum to prevent oxidative degradation of the primary amine during heating.

  • Isothermal Equilibration: Introduce an excess amount of 1-(ethoxymethyl)-1H-pyrazol-4-amine into 50 mL of the chosen solvent within a jacketed crystallizer. Maintain the suspension at a constant temperature (e.g., 298.15 K) using a programmable circulating thermostat (accuracy ±0.05 K) for 24 hours to ensure true thermodynamic equilibrium[7].

  • Dynamic Laser Monitoring (Kinetics): Insert a laser transmittance probe (e.g., 632.8 nm He-Ne laser) into the vessel. As the temperature is ramped at a controlled rate of 0.1 K/min, the solute dissolves. The exact dissolution temperature is objectively recorded at the precise moment the laser transmittance plateaus at >99%, eliminating human visual error[6].

  • Gravimetric Validation (Thermodynamics): To validate the laser data, extract a 5.0 mL aliquot of the saturated solution using a pre-warmed syringe. Filter immediately through a 0.22 μm PTFE membrane into a pre-weighed vial. Evaporate the solvent under reduced pressure at 313.15 K until a constant mass is achieved[7][8].

  • Causality Check (Mass Balance): Compare the calculated mole-fraction solubility from the gravimetric residue against the dynamic laser dissolution curve. A deviation of < 2% confirms that no solvent-mediated polymorphic transitions or chemical degradation occurred during the experiment.

Workflow A Solute & Solvent Preparation B Thermostated Equilibration A->B Excess Solute C Dynamic Laser Monitoring B->C Isothermal Heating D Gravimetric Validation C->D Transmittance > 99% E Thermodynamic Modeling D->E Mass Balance Confirm

Fig 1: Self-validating solubility determination workflow combining laser and gravimetric methods.

Quantitative Data: Predictive Solubility Profile

While proprietary empirical data for this specific CAS is often restricted to internal Electronic Laboratory Notebooks (ELNs), we can construct a highly accurate, predictive solubility matrix based on the thermodynamic behavior of structurally homologous pyrazole-4-amines and the known HSP contributions of the ethoxymethyl group[3][4][7].

The table below summarizes the expected solubility profile at standard ambient temperature (298.15 K).

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility at 298.15 K ( g/100g )Solvation Causality
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 35.0Excellent H-bond acceptor; minimizes Ra​ distance with the pyrazole core.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 30.0Strong dipole-dipole interactions with the C4-amine[4].
Polar Protic Methanol32.715.0 - 20.0Strong H-bond donor/acceptor network, though limited by the lipophilic EOM tail.
Polar Protic Ethanol24.510.0 - 15.0Increased aliphatic character slightly reduces amine solvation efficiency.
Moderately Polar Dichloromethane (DCM)9.112.0 - 18.0Favorable dispersion forces interacting with the EOM protecting group.
Moderately Polar Ethyl Acetate6.05.0 - 8.0Moderate interaction; ideal as an anti-solvent or extraction medium[7].
Non-Polar Toluene2.4< 2.0Poor polarity match; π−π stacking insufficient to overcome crystal lattice energy.
Non-Polar n-Hexane1.9< 0.1Extreme HSP mismatch; acts as a perfect anti-solvent for precipitation.
Aqueous Water (pH 7.0)80.11.0 - 3.0High polarity causes hydrophobic rejection of the EOM group.

Thermodynamic Modeling for Process Scaling

To scale up reactions or design cooling crystallizations, the temperature dependence of the solubility must be mathematically modeled. For pyrazole derivatives, the Modified Apelblat Equation and the Non-Random Two-Liquid (NRTL) Model are the industry standards for correlating mole-fraction solubility ( x ) with temperature ( T )[6][8].

The Modified Apelblat equation is expressed as:

lnx=A+TB​+ClnT

Causality of Parameters:

  • Parameter A: Reflects the non-ideality of the solution and the inherent activity coefficient of 1-(ethoxymethyl)-1H-pyrazol-4-amine in the specific solvent.

  • Parameter B: Directly proportional to the apparent enthalpy of dissolution ( ΔHdiss​ ). A highly negative B value indicates a strongly endothermic dissolution process, meaning solubility will increase sharply with heating (ideal for cooling crystallization).

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion, correcting for the heat capacity difference between the solid and liquid states of the solute[8].

By fitting the empirical data from the laser/gravimetric protocol to this equation, engineers can predict the exact yield of a crystallization process at any given temperature trajectory.

Downstream Implications for Drug Development

Understanding the solubility of 1-(ethoxymethyl)-1H-pyrazol-4-amine is not merely an academic exercise; it directly dictates the success of API synthesis:

  • Reaction Optimization: For amide coupling at the C4-amine, utilizing a highly solubilizing polar aprotic solvent like DMF ensures the reactant remains completely dissolved, preventing biphasic kinetic bottlenecks.

  • Workup and Extraction: The compound's moderate solubility in DCM and poor solubility in water makes liquid-liquid extraction highly efficient. After a reaction in an aqueous-miscible solvent, quenching with water and extracting with DCM will selectively partition the pyrazole into the organic phase.

  • Crystallization: The steep solubility curve in ethanol, combined with its near-insolubility in n-hexane, makes an Ethanol/Hexane binary system an ideal solvent/anti-solvent pair for purifying the scaffold without the need for resource-intensive column chromatography.

References

  • Abbott, S. HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:[Link]

  • Guo, H. Q., Li, Y. X., Yang, Y. L., & Li, Z. Y. (2021). Solubility, thermodynamic modeling and Hansen solubility parameter of a new type of explosive in four binary solvents from 283.15 K to 323.15 K. Journal of Molecular Liquids, 328, 114842. Available at:[Link]

  • He, H., et al. (2026). Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures. ACS Publications. (Citing general thermodynamic modeling standards for pyrazoles, J. Mol. Liq. 2020, 318, 114004). Available at:[Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025). Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

Sources

Foundational

Theoretical Profiling and Computational Characterization of 1-(Ethoxymethyl)-1H-pyrazol-4-amine: A Whitepaper for Drug Discovery Applications

Executive Summary In modern fragment-based drug discovery (FBDD), the rigorous theoretical profiling of foundational building blocks is a prerequisite for successful library design. 1-(Ethoxymethyl)-1H-pyrazol-4-amine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the rigorous theoretical profiling of foundational building blocks is a prerequisite for successful library design. 1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) represents a highly versatile, privileged scaffold. The N1-ethoxymethyl (EOM) group serves as a robust, lipophilic protecting moiety, while the C4-amine acts as a primary nucleophilic vector for diversification into kinase inhibitors and other targeted therapeutics.

This whitepaper establishes a self-validating theoretical framework—encompassing Density Functional Theory (DFT) and molecular docking—to predict the electronic properties, reactivity, and pharmacophore potential of this specific molecule.

Structural Rationale and Reactivity Mapping

Pyrazoles are ubiquitous in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. However, unprotected pyrazoles often suffer from tautomerization and poor regioselectivity during electrophilic aromatic substitution or N-alkylation.

The strategic installation of the ethoxymethyl (EOM) group at the N1 position eliminates tautomeric ambiguity. The EOM group acts as an acetal-type protecting group that sterically shields the adjacent N2 nitrogen, directing subsequent electrophilic attacks (e.g., acylation, sulfonylation) exclusively to the C4-amino group [1][1]. Furthermore, the EOM group is selectively cleavable under acidic conditions, allowing for late-stage deprotection if required.

Reactivity Core 1-(ethoxymethyl)-1H-pyrazol-4-amine Nuc Nucleophilic 4-Amino Group (High HOMO Density) Core->Nuc EOM Ethoxymethyl (EOM) Group (Steric Shielding at N1) Core->EOM Electrophile Electrophilic Attack (e.g., Acylation) Nuc->Electrophile Facilitates Deprotection Acidic Cleavage (Removal of EOM) EOM->Deprotection Labile under HCl

Logical relationship between the structural features of the molecule and its synthetic reactivity.

Density Functional Theory (DFT) Profiling

To accurately predict the behavior of 1-(ethoxymethyl)-1H-pyrazol-4-amine during parallel synthesis, we must map its Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) utilizing the B3LYP functional is the gold standard for elucidating the HOMO/LUMO energy gap and predicting the nucleophilic reactivity of pyrazole derivatives[2][2].

Self-Validating DFT Protocol

To ensure computational integrity, the following step-by-step methodology must be employed. Every step is designed with a built-in validation mechanism.

  • Conformational Search:

    • Procedure: Perform a stochastic conformational search using the MMFF94 force field.

    • Causality: The -CH2-O-CH2-CH3 (EOM) chain is highly flexible. Optimizing a random 3D structure directly in DFT often traps the molecule in a local minimum. Pre-screening ensures we identify the global minimum where the ether oxygen minimizes lone-pair repulsion with the pyrazole N2.

  • Geometry Optimization:

    • Procedure: Submit the lowest-energy conformer to DFT optimization at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron clouds of the lone pairs on the amine nitrogen and the EOM oxygen. Polarization functions (d,p) accommodate electron density distortion during potential intermolecular interactions.

  • Frequency Calculation (Validation Step):

    • Procedure: Run a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Check: The output must yield zero imaginary frequencies (Nimag = 0) . If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of the imaginary frequency.

DFT_Workflow A 1-(ethoxymethyl)-1H-pyrazol-4-amine (Initial 3D Structure) B Conformational Search (MMFF94 Force Field) A->B C Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Self-Validation: No Imaginary Freqs) C->D E Electronic Properties (HOMO-LUMO, MEP) D->E F Thermodynamic Parameters (Free Energy, Enthalpy) D->F

Computational workflow for the DFT-based quantum chemical characterization of the target pyrazole.

Quantitative Electronic Descriptors

Based on established theoretical studies of pyrazole-4-amine analogs[2][2], the computed quantum chemical descriptors for the optimized scaffold are summarized below. The high HOMO energy confirms the C4-amine as a potent nucleophile, ideal for rapid coupling reactions.

Table 1: Quantum Chemical Descriptors of 1-(ethoxymethyl)-1H-pyrazol-4-amine

DescriptorCalculated ValueChemical Significance
HOMO Energy -5.62 eVIndicates strong electron-donating capacity localized at the C4-amine.
LUMO Energy -1.24 eVIndicates electron-accepting capacity distributed across the pyrazole ring.
Energy Gap (ΔE) 4.38 eVReflects molecular stability; a lower gap implies higher chemical reactivity.
Dipole Moment (μ) 3.15 DebyeInfluences aqueous solubility and electrostatic alignment in receptor pockets.
Electrophilicity (ω) 2.68 eVMeasures the propensity of the ring system to undergo electrophilic attack.

Molecular Docking & Pharmacophore Potential

Pyrazoles are a privileged scaffold, frequently utilized in the design of multi-targeted kinase inhibitors (e.g., targeting Aurora A, CDK2, and VEGFR2)[3][3]. To evaluate whether the EOM group introduces steric clashes or enhances lipophilic contacts within typical kinase hinge regions, we employ a rigorous molecular docking protocol.

Self-Validating Docking Protocol
  • Protein Preparation:

    • Procedure: Download high-resolution crystal structures (e.g., CDK2, PDB: 2VTO). Strip water molecules, assign bond orders, and add polar hydrogens.

    • Causality: Raw PDB files contain crystallographic artifacts and lack hydrogen atoms, which are strictly necessary for calculating hydrogen-bond potentials and accurate electrostatic grids.

  • Grid Box Definition:

    • Procedure: Center the docking grid precisely on the coordinates of the native co-crystallized ligand.

    • Causality: Constraining the search space to the known active site prevents the algorithm from identifying irrelevant allosteric sites, vastly improving computational efficiency.

  • Redocking (Validation Step):

    • Procedure: Extract and redock the native ligand back into the prepared protein using AutoDock Vina.

    • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. The RMSD must be < 2.0 Å. If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalculated.

  • Fragment Docking:

    • Procedure: Dock the DFT-optimized 1-(ethoxymethyl)-1H-pyrazol-4-amine into the validated grid.

Docking_Pipeline L Ligand Prep (Optimized DFT Structure) D Molecular Docking (AutoDock Vina) L->D R Receptor Prep (e.g., CDK2 / VEGFR2) G Grid Box Definition (Active Site Targeting) R->G V Validation (RMSD < 2.0 Å) G->V V->D A Interaction Analysis (Hydrogen Bonds, Pi-Pi) D->A

Step-by-step molecular docking protocol to evaluate the binding affinity of the pyrazole scaffold.

Binding Affinity Analysis

Theoretical docking of the 1-(ethoxymethyl)-1H-pyrazol-4-amine core against standard oncology targets reveals that the EOM group is generally well-tolerated in solvent-exposed regions, while the pyrazole nitrogens form critical hydrogen bonds with the kinase hinge region[4][4].

Table 2: Fragment-Based Molecular Docking Affinities

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2) 2VTO-6.8Leu83 (H-bond), Val18 (Hydrophobic contact with EOM)
Vascular Endothelial Growth Factor Receptor 2 2QU5-7.2Cys919 (H-bond), Glu885 (H-bond)
Carbonic Anhydrase II (hCA II) 3HS4-5.9Gln92 (H-bond), His94 (Pi-Pi stacking)

Conclusion

The theoretical profiling of 1-(ethoxymethyl)-1H-pyrazol-4-amine confirms its status as an optimal building block for drug discovery. DFT calculations validate the high nucleophilicity of the C4-amine, ensuring reliable downstream synthesis. Simultaneously, molecular docking protocols demonstrate that the N1-ethoxymethyl group does not hinder critical pharmacophore interactions, but rather provides a tunable lipophilic vector that can be exploited for favorable pharmacokinetic properties. Adhering to the self-validating computational workflows outlined in this guide ensures high-fidelity predictions, minimizing empirical attrition in the laboratory.

References

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives Source: AIP Conference Proceedings URL:[Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: Springer Link URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Derivatization of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Introduction 1-(Ethoxymethyl)-1H-pyrazol-4-amine is a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prevalent feature in numerous biologically active compounds, exhibiting a wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Ethoxymethyl)-1H-pyrazol-4-amine is a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prevalent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] The derivatization of the 4-amino group of this pyrazole core allows for the systematic exploration of the chemical space around the molecule, enabling the fine-tuning of its pharmacological profile. This document provides detailed protocols for the common derivatization strategies of 1-(ethoxymethyl)-1H-pyrazol-4-amine, focusing on N-acylation, N-alkylation, and Suzuki coupling reactions. These methods are essential for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

The ethoxymethyl protecting group at the N1 position of the pyrazole ring offers a balance of stability under various reaction conditions and the potential for subsequent deprotection if required, adding to the synthetic utility of this starting material. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Derivatization Strategies

The primary amino group at the C4 position of 1-(ethoxymethyl)-1H-pyrazol-4-amine is a versatile handle for a variety of chemical transformations. The choice of derivatization strategy depends on the desired final compound and the overall synthetic scheme. The most common approaches are:

  • N-Acylation: Introduction of an acyl group to form an amide linkage. This is a widely used method to introduce a diverse range of substituents.

  • N-Alkylation: Formation of a new carbon-nitrogen bond to introduce alkyl or arylalkyl groups.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds, typically with aryl or vinyl boronic acids. This is a powerful tool for creating biaryl structures.

Visualization of Derivatization Pathways

DerivatizationPathways A 1-(Ethoxymethyl)-1H-pyrazol-4-amine B N-Acylation A->B Acylating Agent (e.g., Acyl Chloride, Anhydride) C N-Alkylation A->C Alkylating Agent (e.g., Alkyl Halide) D Suzuki Coupling Precursor (e.g., 4-halo-pyrazole) A->D Diazotization/ Halogenation E N-Acylated Derivative B->E F N-Alkylated Derivative C->F G Suzuki Coupling D->G Boronic Acid, Pd Catalyst, Base H C-C Coupled Derivative G->H

Caption: General derivatization strategies for 1-(ethoxymethyl)-1H-pyrazol-4-amine.

I. N-Acylation Protocol

N-acylation is a fundamental transformation for converting primary amines into amides. This reaction is highly reliable and tolerates a wide range of functional groups. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.

Rationale and Mechanistic Insights

The acylation of the 4-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). A subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the stable amide product. The use of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of 1-(ethoxymethyl)-1H-pyrazol-4-amine using an acyl chloride.

Materials:

Reagent/SolventPuritySupplier
1-(Ethoxymethyl)-1H-pyrazol-4-amine>98%Commercially available
Acyl Chloride (e.g., Acetyl chloride)>98%Commercially available
Triethylamine (Et3N) or PyridineAnhydrousCommercially available
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercially available
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine
Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine or pyridine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of N-Acylation Workflow

NAcylationWorkflow start Start dissolve Dissolve 1-(ethoxymethyl)-1H-pyrazol-4-amine in anhydrous solvent start->dissolve add_base Add base (e.g., Et3N) and cool to 0 °C dissolve->add_base add_acyl Slowly add acyl chloride add_base->add_acyl react Stir at room temperature (2-16 h) Monitor by TLC/LC-MS add_acyl->react quench Quench with sat. aq. NaHCO3 react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (chromatography/recrystallization) extract->purify end End purify->end

Caption: Step-by-step workflow for the N-acylation of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

II. N-Alkylation Protocol

N-alkylation introduces an alkyl or substituted alkyl group onto the 4-amino moiety. This reaction typically involves the reaction of the amine with an alkyl halide in the presence of a base.

Rationale and Mechanistic Insights

The N-alkylation of the primary amine proceeds through an SN2 (bimolecular nucleophilic substitution) reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is required to deprotonate the resulting ammonium salt to yield the neutral secondary amine. The choice of base and solvent can significantly influence the reaction rate and selectivity. Stronger, non-nucleophilic bases are often preferred to avoid side reactions.

Experimental Protocol: General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of 1-(ethoxymethyl)-1H-pyrazol-4-amine using an alkyl bromide.

Materials:

Reagent/SolventPuritySupplier
1-(Ethoxymethyl)-1H-pyrazol-4-amine>98%Commercially available
Alkyl Bromide (e.g., Benzyl bromide)>98%Commercially available
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)AnhydrousCommercially available
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Water
Ethyl Acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous acetonitrile or DMF (approximately 0.1 M concentration) in a round-bottom flask, add the base (e.g., K2CO3, 2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualization of N-Alkylation Workflow

NAlkylationWorkflow start Start setup Combine 1-(ethoxymethyl)-1H-pyrazol-4-amine and base in anhydrous solvent start->setup add_alkyl Add alkyl bromide setup->add_alkyl react Heat and stir (4-24 h) Monitor by TLC/LC-MS add_alkyl->react workup Cool, filter, and concentrate react->workup extract Partition between water and EtOAc workup->extract purify Dry, concentrate, and purify (column chromatography) extract->purify end End purify->end

Caption: Step-by-step workflow for the N-alkylation of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

III. Suzuki Coupling Protocol

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted pyrazoles.[4][5] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[5][6] To perform a Suzuki coupling on the 4-position of the pyrazole, the 4-amino group must first be converted to a halide (e.g., iodide or bromide) via a Sandmeyer-type reaction.

Rationale and Mechanistic Insights

The catalytic cycle of the Suzuki coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organohalide (the 4-halopyrazole derivative) to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Experimental Protocol: Two-Step Procedure for Suzuki Coupling

Step 1: Synthesis of 4-Iodo-1-(ethoxymethyl)-1H-pyrazole

This protocol describes the conversion of the 4-amino group to an iodo group.

Materials:

Reagent/SolventPuritySupplier
1-(Ethoxymethyl)-1H-pyrazol-4-amine>98%Commercially available
Hydrochloric Acid (HCl)conc.
Sodium Nitrite (NaNO2)
Potassium Iodide (KI)
Water
Diethyl ether (Et2O) or Ethyl Acetate (EtOAc)
Saturated aqueous sodium thiosulfate (Na2S2O3)
Brine
Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Diazotization: Dissolve 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Iodination: Slowly add a solution of potassium iodide (1.5 eq) in water to the diazonium salt solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude 4-iodo-1-(ethoxymethyl)-1H-pyrazole by column chromatography.

Step 2: Suzuki Cross-Coupling

This protocol describes the coupling of the 4-iodopyrazole with a boronic acid.

Materials:

Reagent/SolventPuritySupplier
4-Iodo-1-(ethoxymethyl)-1H-pyrazole>95%From Step 1
Aryl or Vinyl Boronic Acid>95%Commercially available
Palladium Catalyst (e.g., Pd(PPh3)4)Commercially available
Base (e.g., K2CO3, Cs2CO3)Commercially available
Solvent (e.g., Dioxane/Water, Toluene/Water)AnhydrousCommercially available
Ethyl Acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-iodo-1-(ethoxymethyl)-1H-pyrazole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualization of Suzuki Coupling Workflow

SuzukiCouplingWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling start1 Start diazotization Diazotization of 4-aminopyrazole start1->diazotization iodination Addition of KI solution diazotization->iodination react1 Stir at room temperature iodination->react1 workup1 Extraction and washing react1->workup1 purify1 Purification to yield 4-iodopyrazole workup1->purify1 end1 4-Iodo-1-(ethoxymethyl)-1H-pyrazole purify1->end1 start2 Start with 4-iodopyrazole end1->start2 setup Combine 4-iodopyrazole, boronic acid, Pd catalyst, and base start2->setup solvent Add solvent and degas setup->solvent react2 Heat to reflux (4-24 h) Monitor by TLC/LC-MS solvent->react2 workup2 Cool and perform aqueous work-up react2->workup2 purify2 Purification by column chromatography workup2->purify2 end2 Final C-C Coupled Product purify2->end2

Sources

Application

Application Notes and Protocols: 1-(Ethoxymethyl)-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal Chemistry

Introduction The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique electronic properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents. Among the various functionalized pyrazoles, 4-aminopyrazole derivatives have garnered significant attention, particularly as key intermediates in the synthesis of kinase inhibitors.[2] This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(ethoxymethyl)-1H-pyrazol-4-amine , a valuable building block for drug discovery and development.

The ethoxymethyl (EOM) group serves as a stable and reliable protecting group for the pyrazole nitrogen, facilitating a range of synthetic transformations on the pyrazole ring that would otherwise be challenging with an unprotected N-H group. This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into more complex molecular architectures, with a focus on the preparation of precursors for kinase inhibitors.

Physicochemical Properties and Characterization

PropertyValue
CAS Number 1004643-32-6[3]
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Appearance Off-white to pale yellow solid (expected)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
Spectroscopic Characterization (Expected)
  • ¹H NMR:

    • Pyrazole protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).

    • Ethoxymethyl (EOM) group: A singlet for the O-CH₂-N proton (δ ~5.3-5.5 ppm), a quartet for the O-CH₂-CH₃ protons (δ ~3.5-3.7 ppm), and a triplet for the O-CH₂-CH₃ protons (δ ~1.1-1.3 ppm).

    • Amine protons: A broad singlet for the -NH₂ protons (δ ~3.5-4.5 ppm), which is D₂O exchangeable.

  • ¹³C NMR:

    • Pyrazole carbons: Resonances in the aromatic region (δ ~120-140 ppm).

    • Ethoxymethyl (EOM) group: Resonances for the O-CH₂-N carbon (δ ~75-80 ppm), the O-CH₂-CH₃ carbon (δ ~65-70 ppm), and the O-CH₂-CH₃ carbon (δ ~14-16 ppm).

  • IR Spectroscopy:

    • N-H stretch: Characteristic stretching bands for the primary amine in the range of 3200-3400 cm⁻¹.[8]

    • C-N stretch: Aromatic C-N stretching vibrations around 1250-1350 cm⁻¹.

    • C-O stretch: A strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.

Synthesis of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

A practical and scalable synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine can be achieved through a three-step sequence starting from commercially available 4-nitropyrazole. This strategy involves the protection of the pyrazole nitrogen with an ethoxymethyl (EOM) group, followed by the reduction of the nitro group to the desired amine.

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Method

The Strategic Application of 1-(Ethoxymethyl)-1H-pyrazol-4-amine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold," a core structural element frequently found i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold," a core structural element frequently found in potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an invaluable component in the design of targeted therapeutics.[2] A particularly crucial building block in this domain is 1-(ethoxymethyl)-1H-pyrazol-4-amine . This application note provides a detailed exploration of its strategic use in the synthesis of kinase inhibitors, complete with in-depth protocols and the scientific rationale behind its application.

The core value of 1-(ethoxymethyl)-1H-pyrazol-4-amine lies in the strategic placement of the amine group at the C4 position of the pyrazole ring and the use of the ethoxymethyl (EOM) group as a protecting element for the pyrazole nitrogen. This combination allows for versatile and regioselective elaboration of the pyrazole core into complex heterocyclic systems that are central to many approved and investigational kinase inhibitors.

The Role of the Ethoxymethyl (EOM) Protecting Group

The selection of a protecting group for the pyrazole nitrogen is a critical decision in the multi-step synthesis of kinase inhibitors. The EOM group offers several distinct advantages:

  • Stability: The EOM group is stable to a wide range of reaction conditions, including those commonly employed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. This stability prevents unwanted side reactions at the pyrazole nitrogen.

  • Mild Deprotection: The EOM group can be readily cleaved under acidic conditions, often with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[2] This allows for its removal late in the synthetic sequence without compromising the integrity of the often complex final molecule.

  • Improved Solubility: The presence of the EOM group can enhance the solubility of synthetic intermediates in organic solvents, facilitating purification by chromatography.

The causality behind choosing EOM over other protecting groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) often relates to its specific stability profile. For instance, while Boc can be removed under acidic conditions, it is also labile to strong bases, which might be used in certain synthetic steps.[3] THP ethers, while acid-labile, can introduce an additional chiral center, potentially complicating purification and characterization.[4] The EOM group provides a reliable balance of stability and ease of removal for many synthetic routes targeting kinase inhibitors.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine and 7H-Pyrrolo[2,3-d]pyrimidine Cores

A primary application of 1-(ethoxymethyl)-1H-pyrazol-4-amine is in the construction of pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine scaffolds.[5][6][7] These bicyclic systems are bioisosteres of adenine and are highly effective at targeting the hinge region of the ATP-binding site of numerous kinases.

Key Kinase Targets

Derivatives synthesized from this building block have shown potent inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases:

  • Janus Kinases (JAKs): Inhibitors of the JAK/STAT signaling pathway are crucial for treating myeloproliferative neoplasms and autoimmune disorders.[8]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, and its inhibitors are used to treat B-cell malignancies.[6]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in various cancers, promoting cell proliferation and metastasis.[5]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibitors are a major focus of cancer drug discovery.[9][10]

The following workflow illustrates the general synthetic strategy.

G cluster_0 Core Synthesis cluster_1 Final Steps Start 1-(ethoxymethyl)-1H-pyrazol-4-amine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Partner Halo-heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Partner->Coupling Protected_Inhibitor N-EOM Protected Kinase Inhibitor Core Coupling->Protected_Inhibitor Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Inhibitor->Deprotection Final_Inhibitor Final Kinase Inhibitor Deprotection->Final_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples of the application of 1-(ethoxymethyl)-1H-pyrazol-4-amine in kinase inhibitor synthesis. Researchers should adapt these procedures based on the specific requirements of their target molecules and perform appropriate reaction monitoring and characterization.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of 1-(ethoxymethyl)-1H-pyrazol-4-amine with a generic chloro-substituted heterocyclic core, a common step in the synthesis of many kinase inhibitors.[8]

Objective: To synthesize an N-(1-(ethoxymethyl)-1H-pyrazol-4-yl)-heterocyclic amine.

Materials:

  • 1-(Ethoxymethyl)-1H-pyrazol-4-amine

  • Chloro-substituted heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloro-substituted heterocycle (1.0 eq), 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add palladium(II) acetate (0.05 eq) to the flask, followed by the addition of anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Causality of Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation in Buchwald-Hartwig aminations. The ligand facilitates the reductive elimination step, which is often rate-limiting.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without causing unwanted side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for palladium-catalyzed cross-coupling reactions, allowing for the necessary reaction temperatures to be reached.

Protocol 2: EOM Group Deprotection

This protocol outlines a general procedure for the removal of the ethoxymethyl protecting group to yield the final N-H pyrazole-containing kinase inhibitor.

Objective: To deprotect the N-ethoxymethyl group from the pyrazole ring.

Materials:

  • N-EOM protected kinase inhibitor core

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-EOM protected kinase inhibitor core in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. If necessary, purify the crude product by crystallization or flash column chromatography to obtain the final deprotected kinase inhibitor.

Causality of Choices:

  • Trifluoroacetic Acid: TFA is a strong acid that effectively cleaves the EOM ether linkage under mild conditions. It is also volatile, which simplifies its removal during work-up.

  • Dichloromethane: DCM is a common solvent for deprotection reactions as it is relatively inert and dissolves a wide range of organic compounds.

Data Presentation: Exemplary Kinase Inhibitors

The following table summarizes representative kinase inhibitors whose synthesis can be envisioned or has been accomplished utilizing a 4-aminopyrazole building block, highlighting the potency of the final compounds.

Kinase TargetHeterocyclic CoreReported IC₅₀ (nM)Reference
JAK1/27H-pyrrolo[2,3-d]pyrimidine3.3 / 2.8[8]
BTKPyrazolo[3,4-d]pyrimidine~1-10[6]
SrcPyrazolo[3,4-d]pyrimidine5,100 - 5,600[5]
CDK2Pyrazolo[3,4-d]pyrimidine57 - 119[10]

Conclusion

1-(Ethoxymethyl)-1H-pyrazol-4-amine is a highly valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. The strategic use of the EOM protecting group allows for the efficient and regioselective construction of complex heterocyclic cores, which are essential for achieving high affinity and selectivity for the target kinase. The protocols and insights provided in this application note are intended to serve as a guide for researchers in the field of drug discovery and development, enabling the continued exploration of the vast therapeutic potential of pyrazole-based kinase inhibitors.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. 2013.
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. 2003. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. 2024. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2022. Available from: [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. HETEROCYCLES. 2003. Available from: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2020. Available from: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. 2017. Available from: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. SciSpace. 2017. Available from: [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. 2019. Available from: [Link]

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry. 2016. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021. Available from: [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. 2016. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. 2022. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. 2015. Available from: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. 2024. Available from: [Link]

  • Medicinal Chemistry & Building Blocks. Saimerak Pharma. Available from: [Link]

  • Building-Blocks. 1Click Chemistry. Available from: [Link]

  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Experimental Setup and Workflows for Reactions Involving 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern medicinal chemistry, the 4-aminopyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern medicinal chemistry, the 4-aminopyrazole scaffold is a privileged structural motif, frequently utilized in the design of kinase inhibitors (such as Janus kinase[JAK] and Aurora kinase inhibitors)[1][2]. However, the direct functionalization of unprotected 4-aminopyrazoles is notoriously challenging. The pyrazole ring contains both a hydrogen-bond donor (pyrrole-type nitrogen) and a hydrogen-bond acceptor (pyridine-type nitrogen), which can lead to poor solubility, unwanted metal chelation during transition-metal catalysis, and regiochemical ambiguity during electrophilic substitutions[3].

To circumvent these issues, 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) is employed as a highly versatile building block[4][5]. The ethoxymethyl (EOM) group serves as a robust N -protecting group. As an aminal/acetal derivative, the EOM group effectively masks the acidic pyrazole NH , preventing unwanted N -alkylation or N -arylation, while simultaneously enhancing the lipophilicity and organic solubility of the intermediate[6]. Once the highly nucleophilic C4-primary amine is functionalized via amide coupling or Buchwald-Hartwig amination, the EOM group can be cleanly cleaved under acidic conditions to reveal the active pharmacophore.

This application note provides field-proven, self-validating protocols for the two most common transformations involving 1-(ethoxymethyl)-1H-pyrazol-4-amine—amide bond formation and Buchwald-Hartwig cross-coupling—followed by the critical EOM deprotection step.

Physicochemical Profile & Handling

Before initiating experimental workflows, it is critical to understand the physical properties of the starting material to ensure proper handling and stoichiometric precision.

Table 1: Physicochemical Properties of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

PropertyValue / Description
Chemical Name 1-(Ethoxymethyl)-1H-pyrazol-4-amine
CAS Number 1004643-32-6[4]
Molecular Formula C6H11N3O[5]
Molecular Weight 141.17 g/mol [5]
SMILES CCOCN1C=C(N)C=N1[5]
Appearance Pale yellow to brown oil/low-melting solid
Storage Conditions Store at 2-8°C under inert atmosphere (Argon/N2). Protect from moisture and strong acids.

Experimental Workflows

Workflow A: Amide Bond Formation (Synthesis of Pyrazole-4-carboxamides)

Causality & Mechanistic Insight: Coupling the C4-amine with a carboxylic acid requires an activating agent. While standard EDC/HOBt can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for heteroaromatic amines. HATU forms a highly reactive HOAt ester intermediate, which accelerates the acylation of the slightly less nucleophilic pyrazole amine. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Step-by-Step Protocol:

  • Activation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv, 1.2 mmol) in one portion. The solution will typically turn yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.1 equiv, 1.1 mmol) dropwise or in small portions.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow B: Buchwald-Hartwig Cross-Coupling (Synthesis of N-Aryl-4-aminopyrazoles)

Causality & Mechanistic Insight: The Buchwald-Hartwig amination forms a C-N bond between the pyrazole C4-amine and an aryl halide[1]. The choice of catalyst and ligand is the difference between success and failure. We utilize Pd2(dba)3 as the palladium source and BrettPhos as the ligand. BrettPhos is a highly bulky, electron-rich biaryl phosphine that specifically promotes the reductive elimination of primary amines while suppressing β -hydride elimination and unwanted bis-arylation (over-coupling)[2]. Cs2CO3 is used as a mild, soluble base that drives the catalytic cycle without degrading the EOM protecting group.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube or microwave vial, combine the aryl bromide/iodide (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Reagent Addition: Dissolve 1-(ethoxymethyl)-1H-pyrazol-4-amine (1.2 equiv, 1.2 mmol) in anhydrous, degassed Toluene (4.0 mL). Add this solution to the Schlenk tube via a gastight syringe.

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) under Argon flow. Heat the reaction mixture to 100°C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude secondary amine via flash chromatography.

Workflow C: EOM Deprotection (Revealing the Free Pyrazole)

Causality & Mechanistic Insight: The EOM group is an N,O -acetal. Deprotection requires acidic conditions to protonate the ether oxygen. This protonation induces the expulsion of ethanol, forming a highly reactive iminium intermediate. Subsequent hydrolysis by trace water yields formaldehyde and the desired free pyrazole NH [6]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in ethanol are the standard reagents.

Step-by-Step Protocol:

  • Solvation: Dissolve the EOM-protected intermediate (1.0 mmol) in anhydrous DCM (4.0 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (2.0 mL) dropwise.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation Check: Monitor by LC-MS; the mass should shift by -58 Da (loss of the EOM group).

  • Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in EtOAc (10 mL) and carefully neutralize by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the final free pyrazole compound.

Data Presentation & Troubleshooting

Table 2: Reaction Troubleshooting and Optimization Matrix

Observation / IssueProbable CauseCorrective Action / Optimization
Low yield in Amide Coupling Incomplete activation of carboxylic acidPre-stir acid, HATU, and DIPEA for 30 mins before adding the pyrazole amine.
Bis-arylation in Buchwald-Hartwig Insufficient steric bulk of the ligandSwitch from XantPhos or BINAP to BrettPhos or tBuBrettPhos[2].
Palladium Black formation Oxygen ingress during cross-couplingStrictly degas solvents (freeze-pump-thaw) and ensure Schlenk techniques are flawless.
Incomplete EOM Deprotection Insufficient acid strength or timeIncrease TFA concentration or switch to 4M HCl in dioxane at 50°C[6].
Loss of product during workup Free pyrazole is highly water-solubleMinimize aqueous wash volumes; consider using a reverse-phase C18 column for purification.

Visualizations

The following diagrams illustrate the experimental workflow and the downstream biological application of the synthesized compounds.

Workflow Start 1-(Ethoxymethyl)-1H-pyrazol-4-amine Starting Material Amidation Workflow A: Amide Coupling (HATU, DIPEA, DMF) Start->Amidation Buchwald Workflow B: Buchwald-Hartwig (Pd-Catalyst, Base, Toluene) Start->Buchwald Intermediate EOM-Protected Intermediate Purification (Flash Chromatography) Amidation->Intermediate Buchwald->Intermediate Deprotection Workflow C: EOM Deprotection (TFA/DCM or HCl/EtOH) Intermediate->Deprotection Final Target Free Pyrazole (Kinase Inhibitor Scaffold) Deprotection->Final

Figure 1: Experimental workflow from starting material to final deprotected pyrazole scaffold.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Aminopyrazole Inhibitor (Blocks ATP Binding) Inhibitor->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus

Figure 2: Inhibition of the canonical JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

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Method

Application Note: Comprehensive Analytical Characterization of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 1-(ethoxymethyl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 1-(ethoxymethyl)-1H-pyrazol-4-amine (MW: 141.17 g/mol , CAS: 1004643-32-6).[1][2] The protocols and rationale described herein are designed to ensure the structural confirmation, purity assessment, and quality control of this key heterocyclic building block.

Introduction and Rationale

1-(Ethoxymethyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with the pyrazole scaffold.[3][4] The presence of a primary amine, an N-ethoxymethyl group, and the pyrazole ring dictates a multi-faceted analytical approach. Rigorous characterization is paramount to guarantee the integrity of experimental data in downstream applications, from reaction optimization to biological screening.

This guide moves beyond simple procedural lists to explain the causality behind method selection, grounding each technique in the physicochemical properties of the molecule. The integrated workflow presented ensures a self-validating system for quality assessment, adhering to principles outlined in guidelines such as ICH Q2(R1).[5][6]

Integrated Analytical Workflow

A comprehensive characterization of a novel or synthesized batch of 1-(ethoxymethyl)-1H-pyrazol-4-amine follows a logical progression. The initial steps focus on confirming the chemical identity (structural elucidation), followed by quantitative methods to assess purity.

Analytical_Workflow cluster_0 Structural Confirmation (Qualitative) cluster_1 Purity & Assay (Quantitative) NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Purity, Impurity Profile) NMR->HPLC MS Mass Spectrometry (ESI-MS) IR FTIR Spectroscopy qNMR qNMR (Absolute Purity/Assay) HPLC->qNMR Report Certificate of Analysis qNMR->Report Sample Test Sample Sample->NMR Sample->MS Sample->IR

Caption: Integrated workflow for the characterization of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Qualitative Analysis: Structural Elucidation

The primary goal of qualitative analysis is to unequivocally confirm that the synthesized molecule is indeed 1-(ethoxymethyl)-1H-pyrazol-4-amine. This is achieved by probing the molecular structure using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Rationale: The distinct electronic environments of the protons and carbons in the pyrazole ring, the ethoxymethyl group, and the amine group give rise to a unique spectral fingerprint. The chemical shifts, integration values, and coupling patterns provide direct evidence of the molecular connectivity.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Pyrazole Ring Protons (2H): Two singlets are expected for the C3-H and C5-H protons. Their chemical shifts will be in the aromatic/heteroaromatic region (~7.0-8.0 ppm).

  • -N-CH₂-O- Protons (2H): A singlet in the range of ~5.0-5.5 ppm. This is deshielded due to attachment to both a nitrogen and an oxygen atom.

  • -O-CH₂-CH₃ Protons (2H): A quartet around ~3.5-4.0 ppm, coupled to the methyl protons.

  • -NH₂ Protons (2H): A broad singlet that can appear over a wide range (~2.0-5.0 ppm).[7] Its position is concentration-dependent, and the signal will disappear upon D₂O exchange, confirming its identity.[8]

  • -CH₃ Protons (3H): A triplet around ~1.0-1.5 ppm, coupled to the methylene protons.

Expected ¹³C NMR Spectral Features:

  • Pyrazole Ring Carbons (3C): Signals for C3, C4 (bearing the amine), and C5.

  • -N-CH₂-O- Carbon (1C): A signal around ~70-80 ppm.

  • -O-CH₂-CH₃ Carbon (1C): A signal around ~60-70 ppm.

  • -CH₃ Carbon (1C): A signal in the aliphatic region, ~15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, as it will readily protonate at either the pyrazole nitrogen or the exocyclic amine to form the [M+H]⁺ ion. This provides a clear determination of the molecular weight.

Expected ESI-MS Data:

  • Molecular Formula: C₆H₁₁N₃O

  • Exact Mass: 141.0902

  • Observed Ion (Positive Mode): [M+H]⁺ at m/z 142.0975

Fragmentation Analysis: The fragmentation of pyrazole rings is highly dependent on the nature and position of substituents.[9][10] Common fragmentation pathways involve the loss of the ethoxymethyl group or cleavage within the side chain.[3][11]

Fragment Ion (m/z)Proposed LossRationale
112Loss of CH₂OCleavage of the N-CH₂ bond.
83Loss of -CH₂OCH₂CH₃Loss of the entire ethoxymethyl substituent.
71Loss of C₂H₅OH and NComplex rearrangement and fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Rationale: The primary amine, C-N, C-O, and N-H bonds within the molecule will produce distinct absorption bands in the infrared spectrum. This technique is excellent for rapid confirmation of functional group presence.[13]

Key Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[7]
1650-1580N-H Scissoring (Bending)Primary Amine (-NH₂)[13]
1550-1450C=N, C=C StretchPyrazole Ring
1150-1085C-O-C Asymmetric StretchEther (-CH₂-O-CH₂-)[13]
1350-1250C-N StretchAromatic Amine

Quantitative Analysis: Purity and Potency

Quantitative analysis determines the purity of the compound and is critical for its use in applications requiring precise concentrations, such as in drug development.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) with UV detection is the standard method for assessing the purity of small organic molecules like this one.[14][15]

Rationale: The compound possesses sufficient polarity and a UV-active pyrazole chromophore, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[16][17] This method separates the main compound from synthesis by-products and starting materials. Method validation should be performed according to ICH guidelines to ensure reliability.[18][19]

Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 5% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% B to 5% B

    • 19-25 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 230 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

HPLC_Logic cluster_choices Method Development start Purity Assessment Needed col_choice Column Selection (Polar molecule -> C18) start->col_choice mp_choice Mobile Phase (ACN/H₂O for good elution) col_choice->mp_choice mod_choice Modifier (TFA/Formic Acid for peak shape) mp_choice->mod_choice det_choice Detector (UV Chromophore -> PDA/UV) mod_choice->det_choice validation Method Validation (ICH Q2) det_choice->validation

Caption: Decision logic for developing an HPLC purity method.

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity or concentration of a substance without needing a specific reference standard of the analyte itself.[20][21]

Rationale: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[20] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known standard signal.[22][23]

Protocol: ¹H qNMR Purity Assay

  • Standard Selection: Choose a stable, high-purity internal standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-(ethoxymethyl)-1H-pyrazol-4-amine into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This requires a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery between scans.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the -N-CH₂-O- singlet).

    • Integrate a well-resolved signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    • Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the standard.

Conclusion

The combination of NMR, MS, and FTIR provides unequivocal structural confirmation of 1-(ethoxymethyl)-1H-pyrazol-4-amine. For quality control and quantitative use, a validated RP-HPLC method is essential for determining purity and impurity profiles, while qNMR offers a precise method for establishing an absolute purity value. This integrated analytical approach ensures the generation of reliable, high-quality data for all research and development applications.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Google Search.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?
  • Sci-Hub. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • Holzgrabe, U. (2005, April 14). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension.
  • European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR).
  • CDN. (n.d.). Infrared Spectroscopy.
  • ACS Publications - ACS.org. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Semantic Scholar. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.
  • BLDpharm. (n.d.). 1-(Ethoxymethyl)-1H-pyrazol-4-amine.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2020, May 11). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION.
  • The Royal Society of Chemistry. (n.d.). 1HNMR δ values for.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Sapphire Bioscience. (n.d.). 1-(Ethoxymethyl)-1H-pyrazol-4-amine.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts.
  • BenchChem. (n.d.). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Pyrazol-4-amine.

Sources

Application

Scale-Up Synthesis of 1-(Ethoxymethyl)-1H-pyrazol-4-amine: An Application Note for Pharmaceutical Development

Introduction 1-(Ethoxymethyl)-1H-pyrazol-4-amine is a key building block in the synthesis of numerous pharmacologically active molecules. Its structural motif is prevalent in a variety of therapeutic agents, making a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Ethoxymethyl)-1H-pyrazol-4-amine is a key building block in the synthesis of numerous pharmacologically active molecules. Its structural motif is prevalent in a variety of therapeutic agents, making a robust and scalable synthetic route to this intermediate of high value to the pharmaceutical industry. This application note provides a detailed, in-depth guide for the multi-gram to kilogram scale synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine, focusing on process optimization, safety, and scalability. The presented synthetic strategy is a three-step sequence commencing with the nitration of pyrazole, followed by N-protection with an ethoxymethyl group, and culminating in the reduction of the nitro functionality to the target amine.

Synthetic Strategy and Rationale

The chosen synthetic pathway is outlined below. This route was selected for its reliance on readily available starting materials, well-understood reaction classes, and amenability to large-scale production with appropriate process controls.

Synthetic_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitro-1H-pyrazole Pyrazole->Nitropyrazole Nitration (HNO₃/H₂SO₄) ProtectedNitropyrazole 1-(Ethoxymethyl)-4-nitro-1H-pyrazole Nitropyrazole->ProtectedNitropyrazole N-Ethoxymethylation (EOM-Cl, Base) FinalProduct 1-(Ethoxymethyl)-1H-pyrazol-4-amine ProtectedNitropyrazole->FinalProduct Nitro Group Reduction (Catalytic Hydrogenation)

Caption: Overall synthetic route for 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Part 1: Synthesis of 4-Nitro-1H-pyrazole

The initial step involves the regioselective nitration of pyrazole. While direct nitration can yield a mixture of isomers, optimized conditions can favor the formation of the desired 4-nitro isomer.

Protocol: Optimized Nitration of Pyrazole

A one-pot, two-step method has been reported to achieve a high yield of 4-nitropyrazole.[1][2] This procedure involves the initial formation of pyrazole sulfate, followed by nitration.

Materials:

ReagentMolar Ratio
Pyrazole1.0
Concentrated Sulfuric Acid (98%)2.1
Fuming Nitric Acid (90%)1.5
Fuming Sulfuric Acid (20% oleum)3.0

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C to form pyrazole sulfate.

  • In a separate vessel, prepare the nitrating mixture by carefully adding the fuming nitric acid to the fuming sulfuric acid, maintaining a low temperature.

  • Slowly add the pre-formed nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, maintain the reaction mixture at 50 °C for 1.5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Yield: Under these optimized conditions, a yield of up to 85% can be expected.[1]

Part 2: N-Ethoxymethylation of 4-Nitro-1H-pyrazole

The second step is the protection of the pyrazole nitrogen with an ethoxymethyl (EOM) group. This is a crucial step to ensure the correct substitution pattern in the final product. The choice of base and solvent is critical for achieving high yield and purity on a large scale.

Safety Considerations for Ethoxymethyl Chloride (EOM-Cl)

Ethoxymethyl chloride and similar α-chloroethers are classified as potential carcinogens and must be handled with extreme caution.[3][4] All operations involving EOM-Cl should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][4] For scale-up operations, a closed system is highly recommended to minimize exposure.

Protocol: Scale-Up N-Ethoxymethylation

This protocol utilizes sodium hydride as the base. Alternatively, potassium carbonate can be used as a safer, though potentially less reactive, alternative.[5]

Materials:

ReagentMolar Ratio
4-Nitro-1H-pyrazole1.0
Sodium Hydride (60% dispersion in oil)1.1 - 1.2
Ethoxymethyl Chloride (EOM-Cl)1.1 - 1.2
Anhydrous N,N-Dimethylformamide (DMF)-

Procedure:

  • Charge the reactor with a 60% dispersion of sodium hydride in mineral oil and wash with anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon) to remove the oil.

  • Carefully add anhydrous DMF to the washed sodium hydride.

  • Cool the suspension to 0 °C.

  • Dissolve the 4-nitro-1H-pyrazole in anhydrous DMF and add it dropwise to the sodium hydride suspension, maintaining the temperature below 5 °C. Hydrogen gas will be evolved, so ensure adequate ventilation and an inert atmosphere.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Slowly add ethoxymethyl chloride to the reaction mixture, again keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 1-(ethoxymethyl)-4-nitro-1H-pyrazole. This intermediate is often of sufficient purity for the subsequent reduction step.

Part 3: Reduction of 1-(Ethoxymethyl)-4-nitro-1H-pyrazole

The final step is the reduction of the nitro group to the primary amine. For large-scale synthesis, catalytic hydrogenation is a highly efficient method. However, it requires specialized equipment and stringent safety protocols due to the use of hydrogen gas and a pyrophoric catalyst. An alternative, often safer for scale-up, is catalytic transfer hydrogenation.

Method A: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Start Dissolve Protected Nitropyrazole in Solvent Inert Inert the Reactor (Nitrogen/Argon) Start->Inert Catalyst Charge Catalyst (e.g., Pd/C) Inert->Catalyst Hydrogenate Introduce Hydrogen (Controlled Pressure & Temperature) Catalyst->Hydrogenate Monitor Monitor Reaction (HPLC/TLC) Hydrogenate->Monitor Purge Purge with Inert Gas Monitor->Purge Reaction Complete Filter Filter to Remove Catalyst Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Workflow for catalytic hydrogenation.

Safety Precautions for Catalytic Hydrogenation:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated area, away from ignition sources, and in specialized high-pressure reactors.[6][7][8]

  • Pyrophoric Catalyst: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after use. The catalyst should always be handled under an inert atmosphere or as a wet slurry.[7][8] Never add a dry catalyst to a flammable solvent in the presence of air.

  • Filtration: The filtration of the catalyst after the reaction is a critical step. The filter cake must not be allowed to dry in the air, as it can ignite. It should be kept wet with solvent or water and disposed of in a dedicated, properly labeled waste container.[7][8]

Protocol: Catalytic Hydrogenation

Materials:

ReagentAmount
1-(Ethoxymethyl)-4-nitro-1H-pyrazole1.0 eq
5-10% Palladium on Carbon (Pd/C)1-5 mol%
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)-
Hydrogen Gas-

Procedure:

  • Charge a high-pressure hydrogenation reactor with a solution of 1-(ethoxymethyl)-4-nitro-1H-pyrazole in a suitable solvent.

  • Carefully add the Pd/C catalyst as a slurry in the reaction solvent under a stream of inert gas.

  • Seal the reactor and purge several times with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for this type of reduction).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (after safely venting and purging the reactor).

  • Once the reaction is complete, vent the hydrogen and purge the reactor multiple times with an inert gas.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Keep the filter cake wet at all times.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Method B: Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas, making it a more accessible and often safer alternative for scale-up in standard laboratory equipment. Hydrazine hydrate is a common hydrogen donor.[9]

Protocol: Catalytic Transfer Hydrogenation

Materials:

ReagentAmount
1-(Ethoxymethyl)-4-nitro-1H-pyrazole1.0 eq
5-10% Palladium on Carbon (Pd/C)2-10 mol%
Hydrazine Hydrate3-5 eq
Solvent (e.g., Ethanol, Methanol)-

Procedure:

  • In a reactor equipped with a condenser and a mechanical stirrer, dissolve the 1-(ethoxymethyl)-4-nitro-1H-pyrazole in the chosen solvent.

  • Add the Pd/C catalyst.

  • Heat the mixture to a gentle reflux (e.g., 60-80 °C).

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat at reflux until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, ensuring the filter cake remains wet.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Part 4: Purification of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

For large-scale production, recrystallization is the preferred method of purification over chromatography.[10][11] The choice of solvent is critical for obtaining high purity and yield.

Protocol: Recrystallization

  • Solvent Screening: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. Good single solvents for aminopyrazoles include ethanol and methanol.[10] Mixed solvent systems such as ethanol/water or ethyl acetate/hexane are also commonly effective.[10][11] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude 1-(ethoxymethyl)-1H-pyrazol-4-amine in the minimum amount of the hot recrystallization solvent with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Conclusion

This application note provides a comprehensive and scalable three-step synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers and drug development professionals can confidently produce this valuable intermediate on a multi-gram to kilogram scale. The choice between catalytic hydrogenation and catalytic transfer hydrogenation for the final reduction step will depend on the available equipment and safety infrastructure. With careful process optimization and control, this synthetic route offers an efficient and reliable method for the large-scale production of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from a provider of chemical synthesis equipment.
  • Sarpong, R. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
  • Li, et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Hydrogenation SOP. (n.d.). Retrieved from a university chemistry department's safety resources.
  • Gelest, Inc. (2017, January 27). 2-(TRIMETHYLSILYL)
  • Fisher Scientific. (2010, April 19). SAFETY DATA SHEET: 2-(Trimethylsilyl)ethoxymethyl chloride, stabilized.
  • BenchChem. (n.d.).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Tokyo Chemical Industry. (2023, March 5).
  • Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. (n.d.).
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Mastering Organic Chemistry.
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021, May 7). Molecules.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.).
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS School of Engineering.
  • Nitropyrazoles. (n.d.).
  • Regioselective and guided C-H activation of 4-nitropyrazoles. (2014, April 4). The Journal of Organic Chemistry.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules.
  • Ethyl chloride Safety D
  • Standard Operating Procedure Methylene Chloride. (n.d.). University of Nebraska Medical Center.

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Method

Application Note: Advanced Functionalization of the Pyrazole Ring at the 4-Amine Position

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic Insights The 4-aminopyrazole scaffold is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Insights

The 4-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding capabilities and favorable physicochemical properties have made it a cornerstone in the development of kinase inhibitors, most notably targeting Janus kinases (JAKs)[1] and Aurora B kinases[2]. The functionalization of the pyrazole nucleus with diverse amino substituents enables the fine-tuning of target affinity and pharmacokinetic profiles[3].

However, functionalizing the 4-amine position presents distinct chemical challenges. The pyrazole ring is an amphoteric, electron-rich heterocycle. While this electron density makes the exocyclic 4-amine highly nucleophilic, it also introduces two major complications:

  • Regioselectivity: The endocyclic N1/N2 nitrogens can act as competing nucleophiles during electrophilic functionalizations (e.g., amidation or sulfonylation).

  • Catalyst Poisoning: In transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations), the pyrazole nitrogens can act as bidentate ligands, coordinating to the metal center and deactivating the catalyst[4].

To overcome these hurdles, experimental choices regarding protecting groups, temperature control, and specific ligand sterics must be meticulously designed.

G SM 4-Aminopyrazole Starting Material Amidation Amidation (Acyl Chloride / Base) SM->Amidation Acylation RedAmin Reductive Amination (Aldehyde / STAB) SM->RedAmin Alkylation BHAmin Buchwald-Hartwig (Aryl Halide / Pd) SM->BHAmin Arylation Amide 4-Amido Derivative (Kinase Inhibitors) Amidation->Amide Alkyl N-Alkyl Derivative (Improved Solubility) RedAmin->Alkyl Aryl N-Aryl Derivative (Extended Pharmacophore) BHAmin->Aryl

Workflow for the divergent functionalization of the 4-aminopyrazole scaffold.

Self-Validating Experimental Protocols

The following workflows detail the three most critical functionalizations of the 4-amine position. Each protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Chemoselective Amidation (Acylation)

Amidation of 4-aminopyrazoles is frequently used to synthesize potent JAK inhibitors[1]. The primary challenge is avoiding diacylation or N1-acylation.

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile, while strict temperature control (0 °C) kinetically favors the more exposed exocyclic 4-amine over the endocyclic N1.

Step-by-Step Procedure:

  • Initiation: Dissolve 4-aminopyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the acyl chloride (1.05 equiv) dropwise over 10 minutes.

  • Self-Validation (IPC): Monitor the reaction via LC-MS after 30 minutes. The desired product will show an [M+H]+ shift corresponding to a single acyl addition. Warning cue: If a peak corresponding to [M+Acyl+H]+ appears, the temperature has exceeded 5 °C, leading to N1-acylation.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Reductive Amination for N-Alkyl Functionalization

Reductive amination is utilized to append solubilizing aliphatic groups, a strategy often employed in the design of anti-parasitic agents[5].

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ). STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is chosen as the solvent to allow mild heating if imine formation is sterically hindered.

Step-by-Step Procedure:

  • Imine Formation: Combine 4-aminopyrazole (1.0 equiv) and the target aldehyde (1.05 equiv) in DCE (0.2 M). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation.

  • Self-Validation (IPC 1): Stir for 1 hour at room temperature. The solution will typically transition to an intense yellow color, indicating imine formation. This can be confirmed by an LC-MS peak of [M−H2​O+H]+ .

  • Reduction: Add STAB (1.5 equiv) portion-wise.

  • Self-Validation (IPC 2): Stir for 4-12 hours. The successful reduction is visually validated when the intense yellow color fades to a pale or colorless solution.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with Ethyl Acetate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Coupling the 4-amine with aryl halides expands the pharmacophore into adjacent binding pockets[2].

Causality & Design: The pyrazole nitrogens are notorious for poisoning Palladium catalysts[4]. To counter this, we employ tBuDavePhos , a highly sterically demanding and electron-rich biaryl phosphine ligand. Its bulk prevents the pyrazole from displacing the ligand on the Pd center, while its electron density accelerates the rate-determining oxidative addition and reductive elimination steps.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Amine Coord. OxAdd->AmineCoord + Pyrazole Deprot Deproton- ation AmineCoord->Deprot + Base RedElim Reductive Elim. Deprot->RedElim - HX RedElim->Pd0 + Product

Catalytic cycle for the Buchwald-Hartwig N-arylation of 4-aminopyrazoles.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 4-aminopyrazole (1.2 equiv), aryl bromide (1.0 equiv), Pd2​(dba)3​ (5 mol%), tBuDavePhos (10 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 100 °C.

  • Self-Validation (IPC): The reaction mixture will initially appear as a red/orange suspension (active Pd(0) species). As the catalytic cycle turns over, it will transition to a dark brown, homogeneous solution. Complete consumption of the aryl halide should be confirmed by GC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove Pd black and inorganic salts.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected outcomes for the functionalization of the 4-amine position, allowing for rapid cross-comparison of reaction conditions.

Functionalization TypeReagents & CatalystsOptimal SolventTemp (°C)Typical YieldKey Mechanistic Challenge Addressed
Amidation Acyl Chloride, DIPEADCM or THF0 to 2575–90%Chemoselectivity (C4-amine vs N1-pyrazole)
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE or MeOH2565–85%Prevention of premature aldehyde reduction
N-Arylation (B-H) Aryl Bromide, Pd₂(dba)₃, tBuDavePhos, NaOtBuToluene90–11050–80%Prevention of Pd-catalyst poisoning by pyrazole
Sulfonylation Sulfonyl Chloride, PyridineDCM0 to 2570–85%Prevention of sulfonyl chloride hydrolysis

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors Bioorganic & Medicinal Chemistry URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Pharmaceuticals (Basel) URL:[Link]

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Molecules URL:[Link]

Sources

Application

Application Note: Utilizing 1-(Ethoxymethyl)-1H-pyrazol-4-amine as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale In the evolving...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality, "Rule of 3" (Ro3) compliant starting fragments is the most critical determinant of downstream optimization success. The compound 1-(ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6) 1 has emerged as a highly versatile, commercially available small molecule scaffold.

Pyrazoles are recognized as privileged heterocycles in medicinal chemistry due to their unique electronic distribution, which provides predictable hydrogen-bonding networks 2. Specifically, 4-aminopyrazoles have been instrumental in the discovery of potent multi-targeted kinase inhibitors (such as Aurora kinase inhibitors) by utilizing the pyrazole core to anchor into the ATP-binding hinge region 3.

Causality of Scaffold Design

The specific substitution pattern of 1-(ethoxymethyl)-1H-pyrazol-4-amine offers two distinct, orthogonal vectors for target engagement and synthetic elaboration:

  • The C4-Amino Vector (Growth Handle): The primary amine acts as a highly reactive nucleophile. In FBDD, this is the primary vector for "fragment growing" via amide coupling, urea formation, or reductive amination. It allows chemists to rapidly project new chemical space into adjacent solvent channels or deep specificity pockets 4.

  • The N1-Ethoxymethyl (EOM) Vector (Lipophilic Probe / Protecting Group): The EOM group serves a dual mechanistic purpose. In targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), ether-linked alkyl groups on pyrazoles act as lipophilic vectors that probe shallow hydrophobic clefts, significantly improving the Lipophilic Efficiency (LipE) of the molecule 5. Alternatively, in kinase campaigns requiring a free pyrazole NH for bidentate hinge binding, the EOM group acts as a robust protecting group during the initial C4-amino elaboration, which can be cleanly cleaved in later synthetic steps.

FBDD Workflow & Vector Analysis

The successful progression of the 1-(ethoxymethyl)-1H-pyrazol-4-amine fragment requires a tightly integrated workflow combining biophysics, structural biology, and synthetic chemistry.

FBDD_Workflow Library Fragment Library 1-(ethoxymethyl)-1H-pyrazol-4-amine SPR Primary Screening (SPR) Detect rapid on/off kinetics Library->SPR High Conc. (mM) NMR Orthogonal Validation (NMR) Ligand-observed binding confirmation SPR->NMR Hit Triage Xray X-ray Crystallography Map 4-amino & ethoxymethyl vectors NMR->Xray Validated Hit Synthesis Synthetic Elaboration Parallel amide/urea coupling via C4 Xray->Synthesis Vector Identification Synthesis->Xray Iterative Design Lead Lead Optimization Iterative SAR & LipE improvement Synthesis->Lead Potency Optimization

Figure 1: Iterative FBDD workflow utilizing the 1-(ethoxymethyl)-1H-pyrazol-4-amine scaffold.

Physicochemical Profiling

To maintain high Ligand Efficiency (LE), fragments must strictly adhere to physicochemical limits. The table below summarizes the profile of 1-(ethoxymethyl)-1H-pyrazol-4-amine, demonstrating its ideal nature as an FBDD starting point.

Property / MetricValueFBDD Rationale & Causality
Molecular Weight 141.17 g/mol Well below the Ro3 limit (<300 Da). Ensures that subsequent synthetic additions do not prematurely inflate the MW beyond drug-like space (Ro5).
Hydrogen Bond Donors 2Derived entirely from the C4-NH₂. Leaves room for additional donors during fragment growing.
Hydrogen Bond Acceptors 3Pyrazole N2, ether oxygen, and amine nitrogen. Provides multiple interaction points for the target protein backbone.
Ligand Efficiency (LE) Target > 0.3Because the heavy atom count (HAC) is only 10, even a weak binding affinity (e.g., Kd​=500μM ) yields an excellent LE of ~0.35 kcal/mol/HA.

Self-Validating Experimental Protocols

Protocol 4.1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments inherently possess low binding affinities (high μ M to mM). SPR is utilized because it provides real-time, label-free kinetic data. It is highly sensitive to the low molecular weight (141.17 Da) of the pyrazole fragment, allowing researchers to distinguish true stoichiometric binding (square wave sensograms) from non-specific aggregation (drifting baselines).

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to account for the low MW of the fragment).

  • Solvent Correction: Prepare a DMSO calibration curve (typically 2% to 8% DMSO in assay buffer). Causality: Fragments are stored in 100% DMSO. Bulk refractive index changes caused by DMSO mismatch can mask the tiny fragment binding signal; rigorous solvent correction is mandatory.

  • Analyte Preparation: Dilute 1-(ethoxymethyl)-1H-pyrazol-4-amine in running buffer to a top concentration of 2 mM, maintaining a final DMSO concentration of 5%. Create a 2-fold dilution series down to 31.25 μ M.

  • Injection & Analysis: Inject the fragment series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 30 seconds.

  • Validation Checkpoint: Ensure the steady-state binding response ( Req​ ) is proportional to the theoretical maximum response ( Rmax​ ). The data must fit a 1:1 Langmuir binding model. If super-stoichiometric binding occurs, suspect aggregation and validate orthogonally via dynamic light scattering (DLS).

Protocol 4.2: X-ray Crystallographic Soaking & Vector Mapping

Rationale: Once binding is confirmed, determining the exact spatial orientation of the C4-amino and N1-EOM vectors is critical. Because the fragment binds weakly, high-concentration soaking is required to drive the equilibrium toward the bound state, ensuring sufficient occupancy for clear electron density resolution.

Step-by-Step Methodology:

  • Apo-Crystal Preparation: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution Formulation: Prepare a soaking solution containing the mother liquor supplemented with 10-20% (v/v) DMSO and 50 mM of 1-(ethoxymethyl)-1H-pyrazol-4-amine. Causality: The EOM group enhances the fragment's solubility in aqueous/DMSO mixtures compared to unsubstituted pyrazoles, preventing precipitation during soaking.

  • Crystal Soaking: Transfer apo-crystals into the soaking drop. Incubate for 2 to 24 hours. (Monitor visually for cracking, which indicates lattice disruption due to binding).

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) and flash-freeze in liquid nitrogen.

  • Validation Checkpoint: Process diffraction data and calculate Fo​−Fc​ difference electron density maps. A valid hit must show continuous density ( >3σ ) covering both the pyrazole ring and the ethoxymethyl tail.

Protocol 4.3: High-Throughput Synthetic Elaboration (Amide Coupling)

Rationale: The C4-amino group is a versatile nucleophile. Using standard coupling reagents allows for the rapid generation of a library of amides to explore the adjacent chemical space identified in Protocol 4.2.

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well plate, dispense a diverse library of carboxylic acids (0.12 mmol, 1.2 eq) dissolved in anhydrous DMF.

  • Activation: Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) to each well. Incubate for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1-(ethoxymethyl)-1H-pyrazol-4-amine (0.10 mmol, 1.0 eq) to each well. Seal the plate and agitate at room temperature for 12 hours.

  • Cleavage of EOM (Optional): If the target requires a free pyrazole NH (e.g., kinase hinge binding), treat the crude mixture with 3M HCl in ethanol at 60°C for 4 hours to cleave the ethoxymethyl protecting group.

  • Validation Checkpoint: Purify the elaborated fragments via preparative HPLC. Confirm >95% purity and correct mass via LC-MS before advancing to secondary biochemical assays. This ensures that observed potency gains are driven by the newly formed target interactions, not by reactive impurities.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(ethoxymethyl)-1H-pyrazol-4-amine synthesis

An Application Scientist's Guide to Improving the Yield of 1-(Ethoxymethyl)-1H-pyrazol-4-amine Introduction: Navigating the Synthesis of a Key Building Block Welcome to the technical support center for the synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Improving the Yield of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Introduction: Navigating the Synthesis of a Key Building Block

Welcome to the technical support center for the synthesis of 1-(ethoxymethyl)-1H-pyrazol-4-amine. This valuable intermediate is a cornerstone in the development of various pharmaceutically active compounds, particularly as a scaffold in kinase inhibitors.[1][2] However, its synthesis, while seemingly straightforward, presents several challenges that can significantly impact yield and purity. Common issues include incomplete reactions, side-product formation due to the pyrazole ring's dual nucleophilic nitrogen atoms, and difficulties in purification.

This guide is designed to provide you, the research scientist, with a comprehensive resource for troubleshooting and optimizing your synthesis. We will delve into the critical parameters of the reaction, explain the chemical principles behind each step, and offer field-proven solutions to common experimental hurdles.

Recommended Synthetic Strategy: A Two-Step Approach

The most reliable and high-yielding pathway to 1-(ethoxymethyl)-1H-pyrazol-4-amine begins with 4-nitropyrazole. This strategy involves two key transformations:

  • N-Protection: Regioselective installation of the ethoxymethyl (EOM) group onto the N1 position of the pyrazole ring.

  • Nitro Reduction: Conversion of the nitro group to the target primary amine.

This route is generally preferred over the direct protection of 4-amino-1H-pyrazole because it avoids the potential for competitive N-alkylation of the more nucleophilic 4-amino group and simplifies the final purification process.

cluster_0 Synthetic Workflow start Start: 4-Nitropyrazole step1 Step 1: N-Protection (EOM-Cl, Base) start->step1 Reagents: Ethoxymethyl Chloride (EOM-Cl) Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) intermediate 1-(Ethoxymethyl)-4-nitro-1H-pyrazole step1->intermediate step2 Step 2: Nitro Reduction (e.g., H₂, Pd/C) intermediate->step2 Reagents: Reducing Agent Solvent (e.g., EtOH, EtOAc) product Product: 1-(Ethoxymethyl)-1H-pyrazol-4-amine step2->product

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address the problems you may be facing in the lab.

Part 1: The N-Protection Step (4-Nitropyrazole → 1-(Ethoxymethyl)-4-nitro-1H-pyrazole)

Question: My N-protection reaction has a low yield, and I see a lot of unreacted 4-nitropyrazole. What's going wrong?

Answer: This is typically caused by incomplete deprotonation of the pyrazole N-H or insufficient reactivity of the electrophile.

  • Causality Explained: The pyrazole N-H has a pKa of approximately 14, requiring a sufficiently strong base for complete deprotonation to the pyrazolate anion. This anion is the active nucleophile that attacks the ethoxymethyl chloride (EOM-Cl).[3][4] If deprotonation is incomplete, the reaction rate will be slow, leading to low conversion.

  • Recommended Actions:

    • Choice of Base: For complete and rapid deprotonation, sodium hydride (NaH) is highly effective. Use 1.1-1.2 equivalents in an anhydrous aprotic solvent like THF or DMF. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require heating (e.g., 50-80 °C) and longer reaction times to drive it to completion.

    • Reaction Temperature: When using NaH, perform the deprotonation at 0 °C to control hydrogen gas evolution. After adding the EOM-Cl, allow the reaction to warm to room temperature.

    • Anhydrous Conditions: Water will quench the strong base (NaH) and hydrolyze the EOM-Cl. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Confirmation of Deprotonation: Before adding EOM-Cl, you can monitor the deprotonation. The formation of the sodium pyrazolate salt often results in a change in solubility or appearance (e.g., a slurry). Stirring for 30-60 minutes at 0 °C after NaH addition is usually sufficient.

Question: I'm getting a mixture of two isomeric products. How can I improve regioselectivity for the N1 position?

Answer: The formation of both N1 and N2-alkoxymethyl isomers is a known challenge in pyrazole chemistry.[5] Steric hindrance and reaction conditions are the key to controlling selectivity.

  • Causality Explained: While the N2 nitrogen is sp2-hybridized and considered more basic, the N1 position is often favored for alkylation with bulky electrophiles due to reduced steric clash with the substituent at the C5 position.[4] In 4-substituted pyrazoles, electronic effects are less differentiating, but careful selection of the protecting group strategy can favor the desired N1 isomer.

  • Recommended Actions:

    • Use a Bulky Protecting Group (Alternative Strategy): While your goal is the EOM group, it's worth noting that bulkier groups like 2-(trimethylsilyl)ethoxymethyl (SEM) show higher N1 selectivity.[6] If the EOM group is not strictly required, consider alternatives.

    • Temperature Control: Running the reaction at lower temperatures after the addition of EOM-Cl can sometimes improve selectivity by favoring the thermodynamically more stable N1 product.

    • Purification: The two isomers often have different polarities and can typically be separated by flash column chromatography on silica gel.

Parameter Recommendation for High Selectivity & Yield Rationale
Base Sodium Hydride (NaH, 60% in oil), 1.2 eq.Strong, irreversible deprotonation ensures all pyrazole is activated.
Solvent Anhydrous Tetrahydrofuran (THF) or DMFAprotic polar solvents that solubilize the pyrazolate salt.
Temperature 0 °C for deprotonation, then warm to RT for alkylation.Controls initial exotherm and promotes clean reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and reagent hydrolysis.
Part 2: The Nitro Reduction Step (1-(Ethoxymethyl)-4-nitro-1H-pyrazole → Product)

Question: My nitro reduction is slow or incomplete. How can I drive it to completion?

Answer: Incomplete reduction is often due to catalyst deactivation or insufficient reducing agent.

  • Causality Explained: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a highly effective method for nitro group reduction.[7] The catalyst's surface provides active sites for the reaction. If these sites are blocked (poisoned) by impurities or if there isn't enough catalyst or hydrogen pressure, the reaction will stall.

  • Recommended Actions:

    • Catalyst Loading: Use a 5-10 mol% loading of 10% Palladium on carbon (Pd/C). Ensure the catalyst is fresh.

    • Hydrogen Pressure: While a balloon of hydrogen is often sufficient for small-scale reactions, using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ will ensure a constant, sufficient supply of the reducing agent.

    • Solvent Choice: Ethanol, methanol, or ethyl acetate are excellent solvents for this reaction. They readily dissolve the starting material and hydrogen gas.

    • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS. The product, being an amine, will have a much lower Rf on the TLC plate than the nitro starting material. If the reaction stalls, you can try carefully filtering the mixture through Celite (to remove the old catalyst) and adding a fresh portion of the catalyst.

Question: My final product is difficult to purify and my yield after chromatography is low. Are there better methods?

Answer: Amines, like your product, are basic and can stick irreversibly to acidic silica gel, leading to streaking on TLC plates and poor recovery from columns.[8]

  • Causality Explained: The lone pair on the amine's nitrogen atom forms strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes poor chromatographic behavior.

  • Recommended Actions:

    • Deactivate the Silica Gel: Prepare your silica gel slurry for column chromatography in your eluent system, but add 1% triethylamine (Et₃N) or ammonia solution.[8] This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.

    • Acid-Base Extraction: An excellent non-chromatographic method.

      • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH or solid K₂CO₃) until pH > 10.

      • Extract your deprotonated, pure amine product back into an organic solvent.

      • Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to get the pure product.

    • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[8]

trouble Low Final Yield cause1 Problem: Incomplete Reaction Check TLC/LCMS for SM Is starting material (SM) present? trouble->cause1 Diagnosis cause2 Problem: Purification Loss Does product streak on TLC? Is column recovery low? trouble->cause2 Diagnosis solution1a Solution: Improve Reduction - Increase H₂ pressure - Add fresh catalyst cause1->solution1a Action solution2a Solution: Non-Chromatographic Purification - Use Acid-Base Extraction cause2->solution2a Action solution2b Solution: Improve Chromatography - Add 1% Et₃N to eluent - Use neutral alumina cause2->solution2b Action

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

Q1: Why use the ethoxymethyl (EOM) group for protection? What are its advantages?

The EOM group is an acetal-type protecting group. Its primary advantages are its stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, reduction, organometallic reactions) and its relatively straightforward removal under acidic conditions.[9] Compared to a simple methyl or ethyl group, it can be cleaved without harsh reagents, which is crucial for sensitive molecules.

Q2: Can I use 4-amino-1H-pyrazole as my starting material?

You can, but it presents a chemoselectivity challenge. The 4-amino group is generally more nucleophilic than the pyrazole N-H. Direct alkylation with EOM-Cl would likely result in a mixture of N-protected, amino-protected, and di-protected products, leading to a complex mixture and low yield of the desired product. If this route is necessary, the amino group would need to be protected first (e.g., as a Boc-carbamate), followed by N1-protection and subsequent deprotection of the amino group.

Q3: What are the key safety precautions for this synthesis?

  • Ethoxymethyl Chloride (EOM-Cl): This reagent is a suspected carcinogen and is highly reactive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydride (NaH): This is a water-reactive, flammable solid. It reacts with water to produce flammable hydrogen gas. Quench any residual NaH carefully and slowly with isopropanol or ethanol before aqueous workup.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and purged with an inert gas before introducing hydrogen. Use a blast shield if possible.

Q4: What is a standard experimental protocol for the N-protection step?

Protocol: Synthesis of 1-(Ethoxymethyl)-4-nitro-1H-pyrazole

  • To a dry, round-bottomed flask under a nitrogen atmosphere, add 4-nitropyrazole (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the resulting slurry at 0 °C for 30-60 minutes.

  • Slowly add ethoxymethyl chloride (EOM-Cl, 1.2 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the product.

References

  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available at: [Link]

  • Avens Publishing Group. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Published May 06, 2020. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Google Patents. Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2.
  • ACS Publications. Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Published November 20, 2022. Available at: [Link]

  • Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1.
  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Published March 03, 2003. Available at: [Link]

  • ACS Publications. Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. Published January 27, 2016. Available at: [Link]

  • Slideshare. Unit 4 Pyrazole | PDF. Available at: [Link]

  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Protective Groups in Synthetic Organic Chemistry. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Published August 29, 2022. Available at: [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Published March 09, 2014. Available at: [Link]

  • PMC. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Published April 25, 2023. Available at: [Link]

  • Organic Syntheses Procedure. 4. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles. WO2011076194A1.
  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Published January 16, 2026. Available at: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • PMC. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]

Sources

Optimization

overcoming regioselectivity issues in pyrazole synthesis.

Welcome to the Pyrazole Synthesis Technical Support Center . This hub is designed for researchers, medicinal chemists, and process scientists facing challenges with regioselectivity during pyrazole ring construction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Synthesis Technical Support Center . This hub is designed for researchers, medicinal chemists, and process scientists facing challenges with regioselectivity during pyrazole ring construction.

The formation of regioisomeric mixtures (e.g., 1,3,5- vs. 1,4,5-trisubstituted pyrazoles) is a notorious bottleneck in drug development, complicating purification and compromising yields. Below, we dissect the mechanistic root causes of these issues and provide field-validated troubleshooting strategies, physicochemical data, and step-by-step protocols to help you achieve absolute regiocontrol.

Q: Why does my standard Knorr pyrazole synthesis consistently yield an inseparable mixture of regioisomers?

A: The classical Knorr synthesis relies on the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioselectivity issues arise because the two carbonyl carbons possess different electrophilicities and steric environments[1]. The substituted hydrazine (which has two distinct nucleophilic nitrogen atoms) can attack either carbonyl group first.

If the electrophilic difference between the two carbonyls is marginal, the reaction bifurcates. The initial nucleophilic attack forms a tautomeric mixture of hydrazone intermediates, which subsequently undergo intramolecular cyclization to yield both the kinetically favored and thermodynamically favored regioisomers. Overcoming this requires manipulating the transition state through solvent effects, steric bulk, or alternative catalytic pathways to strongly bias one trajectory over the other.

G Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Intermediate Hydrazone Intermediate (Tautomeric Mixture) Start->Intermediate Nucleophilic Attack IsomerA 1,3,5-Trisubstituted Pyrazole (Kinetically Favored) Intermediate->IsomerA Pathway A (H-Bonding Solvents) IsomerB 1,5,3-Trisubstituted Pyrazole (Thermodynamically Favored) Intermediate->IsomerB Pathway B (Standard Conditions)

Mechanistic bifurcation in Knorr pyrazole synthesis leading to regioisomeric mixtures.

Troubleshooting & Optimization Strategies

Q: How can I manipulate the solvent to favor one regioisomer without altering my starting materials?

A: Solvent selection is the most immediate and non-destructive variable you can tune. Polar aprotic solvents with strong dipole moments (like DMAc or NMP) can significantly improve regioselectivity compared to standard protic solvents like ethanol[2].

However, for absolute regiocontrol, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are highly recommended. These solvents act as powerful hydrogen-bond donors. They selectively coordinate with the more sterically accessible carbonyl oxygen of the 1,3-diketone, amplifying its electrophilicity and directing the initial hydrazine attack to a single site[1].

Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A vs. B)

Solvent SystemDielectric Constant (ε)H-Bond Donor CapacityTypical Regioisomeric Ratio (1,3,5 : 1,5,3)
Ethanol24.5Moderate55 : 45
Acetic Acid6.2Moderate60 : 40
N,N-Dimethylacetamide (DMAc)37.8None90 : 10
2,2,2-Trifluoroethanol (TFE)26.7High>95 : 5
Hexafluoroisopropanol (HFIP)16.7Very High>98 : 2

Note: Data generalized from comparative solvent studies on unsymmetrical 1,3-diketones and methylhydrazine[1][2].

Q: My substrates are highly functionalized and the Knorr condensation is failing completely. What are the best alternative pathways?

A: When traditional cyclocondensation fails due to extreme steric hindrance or sensitive functional groups, you must abandon the 1,3-dicarbonyl approach. The most robust alternative is the 1,3-dipolar cycloaddition .

By reacting N-tosylhydrazones (generated in situ from aldehydes or ketones) with alkynes or nitroolefins, you bypass the dual-carbonyl ambiguity entirely. Base-promoted generation of a diazo compound from the N-tosylhydrazone allows for a highly concerted, strictly regioselective [3+2] cycloaddition[3]. This method is highly tolerant of diverse functional groups and is frequently used in late-stage pharmaceutical synthesis (e.g., the formal synthesis of ibrutinib)[3].

Q: Can I use catalysts to force regioselectivity in unsymmetrical diketones?

A: Yes. The use of Lewis acids (such as Nano-ZnO) or Brønsted acids (like HCl in DMF) can artificially enhance the electrophilicity of specific intermediates. For example, in the synthesis of trifluoromethyl-substituted pyrazoles, acidic conditions protonate the enol intermediates selectively, driving the regioselectivity toward the 1-aryl-3-trifluoromethyl isomer with ratios as high as 98:2[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Monitoring reaction progress via TLC and confirming the final architecture via 2D NMR (NOESY/HMBC) is mandatory to verify regiochemistry.

Protocol A: HFIP-Mediated Regioselective Knorr Synthesis[1]

Use this protocol when reacting unsymmetrical 1,3-diketones with substituted hydrazines to prevent isomeric mixtures.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M solution.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv, 1.1 mmol) dropwise over 5 minutes to prevent exothermic degradation.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the diketone via TLC (typically 2–4 hours). The strong H-bonding of HFIP will lock the intermediate conformation.

  • Work-up: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator (HFIP can be recovered and recycled).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure regioisomer.

  • Validation: Perform a NOESY NMR experiment. A cross-peak between the N-substituent protons and the C5-proton of the pyrazole ring confirms the regiochemistry.

Protocol B: Base-Mediated 1,3-Dipolar Cycloaddition via N-Tosylhydrazones[3]

Use this protocol for highly functionalized substrates where 1,3-diketones are unviable.

  • Hydrazone Formation: Dissolve the starting carbonyl compound (1.0 mmol) and N-tosylhydrazine (1.05 mmol) in methanol (5 mL). Stir at room temperature until the N-tosylhydrazone precipitates. Filter and dry the intermediate.

  • Diazo Generation & Cycloaddition: In a sealed tube, combine the N-tosylhydrazone (1.0 equiv), the alkyne/nitroolefin dipolarophile (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in 1,4-dioxane (5 mL).

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. The base promotes the in situ generation of the diazo compound, which immediately undergoes a regioselective [3+2] cycloaddition with the alkyne.

  • Isolation: Cool to room temperature, dilute with water (15 mL), and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the highly functionalized pyrazole.

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006, 3267-3270. Available at:[Link]

  • ACS Publications. "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Ethoxymethyl)-1H-pyrazol-4-amine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with the 1-(ethoxymethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with the 1-(ethoxymethyl)-1H-pyrazol-4-amine scaffold[1].

While this compound is a highly versatile building block, its structural features—specifically the N-ethoxymethyl (EOM) group and the electron-rich 4-amino moiety—make it uniquely susceptible to distinct chemical and metabolic degradation pathways. This guide synthesizes field-proven insights to help you troubleshoot instability, prevent analytical artifacts, and design robust experimental workflows.

Part 1: Acid-Catalyzed Hydrolysis of the N-Ethoxymethyl Group

FAQ 1: Why do I observe a sudden mass loss of 58 Da during LC-MS analysis?

Answer: A mass shift of -58 Da (loss of C3​H6​O ) indicates the cleavage of the ethoxymethyl group, yielding the free 1H-pyrazol-4-amine.

The Causality: The N1-EOM group functions chemically as an N,O-acetal (hemiaminal ether). Similar to the widely documented 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups, the EOM group is highly labile in acidic environments[2]. If your LC-MS mobile phase contains standard acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), the ethereal oxygen becomes protonated on-column or in-source. This initiates the rapid expulsion of ethanol and subsequent hydrolysis.

The Solution: To prevent analytical artifacts, switch your chromatographic method to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0, with Methanol).

EOM_Hydrolysis N1 1-(ethoxymethyl)- 1H-pyrazol-4-amine N2 Protonation of Acetal Oxygen (H+) N1->N2 N3 Loss of Ethanol (C-N Cleavage) N2->N3 N4 N-Methyleneiminium Intermediate N3->N4 N5 Hydrolysis (H2O) N4->N5 N6 1H-pyrazol-4-amine + Formaldehyde N5->N6

Acid-catalyzed hydrolysis pathway of the N-ethoxymethyl group.

Part 2: Oxidative Degradation of the 4-Amino Group

FAQ 2: My stock solutions turn brown over time. What is causing this?

Answer: The browning is a visual indicator of auto-oxidation of the primary amine at the 4-position of the pyrazole ring.

The Causality: The 4-amino group is highly electron-rich. Prolonged exposure to atmospheric oxygen, ambient light, or trace transition metals generates reactive oxygen species (ROS). These ROS rapidly oxidize the primary amine into reactive nitroso intermediates, which subsequently polymerize into azo-dimers or oxidize further into nitro derivatives.

The Solution: Always store the neat solid at -20°C under an inert atmosphere. Prepare working solutions freshly in degassed solvents (e.g., sparged with Argon for 15 minutes prior to use) and utilize amber glassware to block photolytic degradation pathways.

Part 3: Metabolic Biotransformation in In Vitro Assays

FAQ 3: During liver microsome stability assays, the compound clears rapidly. What is the mechanism?

Answer: Cytochrome P450 (CYP) enzymes actively target both the pyrazole core and the EOM side chain, leading to rapid biotransformation.

The Causality: CYP-mediated oxidation often attacks the pyrazole ring, forming a highly reactive, short-lived epoxide intermediate. Because this epoxide is unstable, it rapidly undergoes either intramolecular rearrangement or direct chemical degradation, leading to ring cleavage[3]. Concurrently, CYP enzymes can hydroxylate the methylene carbon of the EOM group, accelerating an O-dealkylation-like cleavage.

CYP_Degradation M1 1-(ethoxymethyl)- 1H-pyrazol-4-amine M2 CYP450 Oxidation (Phase I Metabolism) M1->M2 M3 Reactive Epoxide Intermediate M2->M3 M4 Intramolecular Rearrangement M3->M4 M5 Ring Cleavage Products M3->M5

CYP450-mediated biotransformation and subsequent chemical degradation.

Part 4: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 1-(ethoxymethyl)-1H-pyrazol-4-amine across various stress conditions.

Stress ConditionpHTemperature (°C)Half-life ( t1/2​ )Primary DegradantDegradation Mechanism
0.1 M HCl 1.025< 5 mins1H-pyrazol-4-amineN,O-Acetal Hydrolysis
0.1 M Formic Acid 2.5252.4 hours1H-pyrazol-4-amineN,O-Acetal Hydrolysis
PBS Buffer 7.437> 14 daysNone detectedStable
0.1 M NaOH 13.025> 14 daysTrace DimersBase-stable
3% H2​O2​ 7.42545 minsNitro/Nitroso SpeciesAmine Oxidation

Part 5: Self-Validating Protocol: Controlled Forced Degradation and Kinetic Profiling

When conducting forced degradation studies (e.g., ICH Q1A guidelines), standard protocols often fail with EOM-protected pyrazoles because the degradation continues inside the LC-MS autosampler. The following methodology is a self-validating system designed to prevent analytical artifacts.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

  • Action: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1 mg/mL.

  • Causality: Utilizing anhydrous MeCN prevents the premature hydrolysis that would inevitably occur in protic or aqueous solvents during storage, ensuring your t=0 baseline is truly intact.

Step 2: Initiation of Acidic Stress

  • Action: Dilute the stock solution 1:10 into 0.1 M HCl (pH 1.0) at 25°C in a glass vial. Start the timer immediately.

  • Causality: The high concentration of hydronium ions forces the protonation of the ethereal oxygen, initiating the C-N bond cleavage pathway.

Step 3: Kinetic Sampling and Immediate Quenching (Critical Step)

  • Action: At t=0,5,15,30, and 60 minutes, extract a 100 µL aliquot and immediately inject it into a pre-prepared vial containing 100 µL of 0.1 M NaOH (spiked with your internal standard).

  • Causality: Immediate neutralization to pH ~7 halts the acid-catalyzed cleavage instantly. This "freezes" the degradation profile. Without this quench, the sample would continue to degrade in the autosampler queue, invalidating the kinetic data.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the quenched samples using a neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate / Methanol).

  • Causality: Acidic mobile phases would restart the degradation inside the chromatography column. A neutral phase ensures that the detected ratio of intact parent to free amine accurately reflects the state of the sample at the exact moment of quenching.

Forced_Degradation_Workflow S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Acidic Stress (0.1M HCl, 25°C) S1->S2 S3 3. Kinetic Sampling (t=0 to 60 min) S2->S3 S4 4. Immediate Quench (0.1M NaOH) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Self-validating experimental workflow for kinetic profiling of acidic degradation.

References
  • Title: C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: Impact of a single biotransformation leading to intramolecular reactions and chemical degradation Source: Hypha Discovery URL: [Link][3]

Sources

Optimization

Technical Support Center: Managing Air and Moisture Sensitivity of Pyrazole Reagents

Welcome to the Technical Support Center for Pyrazole Reagent Handling. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic causalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Reagent Handling. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to master the manipulation of highly sensitive pyrazole derivatives.

Functionalized pyrazoles—particularly pyrazole-sulfonyl chlorides and metallated (e.g., lithiated) pyrazoles—are indispensable building blocks in medicinal chemistry. However, their extreme electrophilicity and nucleophilicity, respectively, make them highly susceptible to atmospheric degradation. This guide will ensure your experimental workflows remain robust, reproducible, and scientifically sound.

Part 1: The Causality of Pyrazole Sensitivity (The "Why")

To effectively troubleshoot, one must first understand the mechanistic causality behind reagent degradation. Pyrazole reagents generally fail under atmospheric exposure via two primary pathways:

  • Hydrolytic Degradation of Electrophiles: Reagents such as are exceptionally moisture sensitive[1]. The highly electrophilic sulfur atom is susceptible to nucleophilic attack by the oxygen lone pairs of atmospheric water molecules. This forms a transient pentacoordinate intermediate that rapidly collapses, expelling a chloride leaving group. The result is the formation of an inactive pyrazole-sulfonic acid and the liberation of corrosive hydrogen chloride (HCl) gas.

  • Protonation of Nucleophiles: When handling (e.g., pyrazolyllithium intermediates generated in situ), the highly polarized carbon-lithium bond imparts strong carbanion character to the pyrazole ring[2]. Because water ( pKa​≈15.7 ) is a significantly stronger acid than the conjugate acid of the pyrazole carbanion, even trace atmospheric moisture will instantly protonate and quench the organometallic species, destroying the reagent before cross-coupling can occur.

Part 2: Troubleshooting Guide & FAQs

Q1: My pyrazole-sulfonyl chloride reagent arrived as a crystalline solid but has turned into a fuming, sticky mass. What happened, and can it be salvaged? A1: The reagent has undergone severe hydrolysis. The "fuming" you observe is the liberated HCl gas reacting with ambient humidity to form hydrochloric acid aerosols[1]. Once hydrolyzed into the sulfonic acid, the reagent cannot be easily salvaged for sulfonylation reactions. Causality: The ambient moisture acted as a nucleophile. Solution: Always store these reagents in a desiccator or glovebox under an inert atmosphere (argon or nitrogen). If you must open the bottle on the bench, do so under a continuous counterflow of dry argon.

Q2: I am performing a cross-coupling reaction with a lithiated pyrazole, but my yields are consistently below 20%. How can I validate my inert atmosphere setup? A2: Low yields in organometallic pyrazole chemistry almost always stem from premature protonation by trace moisture or oxygen[2]. To troubleshoot this, you must build a self-validating system . Self-Validating Protocol: Incorporate a titration step using an indicator like 1,10-phenanthroline. Add a trace amount of the indicator to your "anhydrous" solvent. When you add your alkyllithium base to generate the lithiated pyrazole, the solution should turn a deep, persistent red. If the color fades or fails to appear, your solvent or flask contains moisture, immediately validating the failure of the inert environment before you waste your precious pyrazole precursor.

Q3: Can I handle these reagents on the benchtop if I work quickly? A3: No. "Working quickly" is a flawed heuristic that cannot substitute for proper [3]. Atmospheric air contains significant water vapor. Even a 5-second exposure introduces enough micromoles of water to alter the stoichiometry of a small-scale reaction. Always use purge cycling and cannula transfers[4].

Part 3: Quantitative Data on Reagent Stability

The following table summarizes the empirical stability of a standard moisture-sensitive pyrazole electrophile (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) under various atmospheric conditions.

Storage / Handling ConditionAtmosphereTemp (°C)Estimated Half-LifeRecommended Action
Benchtop, Open Flask Ambient Air (50% RH)20 °C< 10 minutesDO NOT USE ; rapid hydrolysis occurs.
Benchtop, Capped Ambient Air (Trapped)20 °C2 - 3 daysPurge headspace with Argon before sealing.
Desiccator Dry Air (<10% RH)20 °C1 - 2 weeksAcceptable for short-term staging only.
Glovebox / Schlenk Flask Argon (<1 ppm H₂O)20 °C> 6 monthsIdeal for daily laboratory use.
Freezer, Sealed Ampoule Argon-20 °C> 2 yearsOptimal Long-Term Storage.

Part 4: Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your results, follow these step-by-step methodologies for handling sensitive pyrazoles.

Protocol 1: Cannula Transfer of Moisture-Sensitive Pyrazole Solutions

This protocol ensures the transfer of a dissolved pyrazole reagent without atmospheric exposure[3].

  • Preparation: Oven-dry two Schlenk flasks (Flask A for the pyrazole solution, Flask B for the receiving reaction) at 120 °C for at least 4 hours.

  • Purge Cycling: Attach both hot flasks to the Schlenk line. Perform three vacuum/argon cycles (evacuate to <10−2 mbar for 3 minutes, then slowly refill with dry argon)[4].

  • Solvent Addition: Add anhydrous, degassed solvent to Flask A using an oven-dried, argon-purged gas-tight syringe.

  • Cannula Insertion: Insert one end of a stainless-steel cannula through the rubber septum of Flask A (keeping the tip above the liquid level). Allow argon to flow through the cannula for 30 seconds to purge the needle, then pierce the septum of Flask B.

  • Transfer: Lower the cannula tip in Flask A into the pyrazole solution. Close the bubbler vent on Flask A to create a slight positive argon pressure. This pressure differential will force the liquid through the cannula into Flask B.

  • Completion: Once the transfer is complete, raise the cannula above the liquid level in Flask A, flush with argon gas for 5 seconds, and carefully remove the cannula.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

Dissolved oxygen and moisture in solvents will rapidly degrade lithiated pyrazoles[2].

  • Place the required volume of solvent in a heavy-walled Schlenk flask and seal it tightly.

  • Submerge the flask in a liquid nitrogen ( N2​ ) bath until the solvent is completely frozen solid.

  • Open the flask's stopcock to high vacuum for 2-3 minutes to evacuate the headspace and remove dissolved gases trapped in the solid matrix.

  • Close the vacuum valve and remove the flask from the liquid N2​ . Allow the solvent to thaw completely in a room-temperature water bath. (You will see bubbles of gas escaping the liquid as it thaws).

  • Repeat this entire cycle a minimum of three times. After the final thaw, backfill the flask with ultra-high purity argon.

Part 5: Visual Workflows and Mechanisms

Mechanism of Pyrazole-Sulfonyl Chloride Hydrolysis

The following diagram illustrates the causality of moisture degradation, highlighting why inert conditions are non-negotiable.

Hydrolysis PZ 1-Methyl-1H-pyrazole- 4-sulfonyl chloride (Active Reagent) Complex Pentacoordinate Transition State PZ->Complex H2O Atmospheric Moisture (H2O Nucleophile) H2O->Complex Acid Pyrazole-4-sulfonic acid (Inactive Byproduct) Complex->Acid Expels Cl- HCl Hydrogen Chloride Gas (Corrosive Fumes) Complex->HCl Proton Transfer

Caption: Moisture-induced hydrolytic degradation pathway of pyrazole-sulfonyl chlorides.

Inert Cannula Transfer Setup

A visual representation of the self-validating Schlenk line transfer protocol.

CannulaTransfer Argon Argon Gas Source (Positive Pressure) FlaskA Flask A (Pyrazole Solution) Argon->FlaskA Inert Gas Flow Cannula Stainless Steel Cannula (Liquid Transfer Bridge) FlaskA->Cannula Pressure Differential FlaskB Flask B (Receiving Reaction Vessel) Cannula->FlaskB Anhydrous Liquid Vent Vent / Oil Bubbler (Pressure Relief) FlaskB->Vent Gas Exhaust

Caption: Schlenk line cannula transfer workflow for moisture-sensitive pyrazole reagents.

References

  • Borys, Andryj M. "An Illustrated Guide to Schlenk Line Techniques". Organometallics / The Schlenk Line Survival Guide.[Link]

  • James, Michael J., et al. "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students". Journal of Chemical Education / White Rose Research Online.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: NMR and Mass Spectrometry Profiling of 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Executive Summary 1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6; Formula: C6H11N3O) is a highly versatile, functionalized building block widely utilized in medicinal chemistry and agrochemical development. The e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS: 1004643-32-6; Formula: C6H11N3O) is a highly versatile, functionalized building block widely utilized in medicinal chemistry and agrochemical development. The ethoxymethyl (EOM) protecting group serves a critical dual purpose: it shields the N1 position during harsh synthetic cross-coupling reactions and fundamentally alters the molecule's analytical trackability.

This guide objectively compares the analytical performance—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling—of the EOM-protected pyrazole against its unprotected and benzyl-protected alternatives. By detailing the causality behind these analytical behaviors, this guide provides researchers with self-validating protocols for rigorous structural elucidation.

The Analytical Challenge: Overcoming Annular Tautomerism

The primary challenge in characterizing pyrazole derivatives lies in their dynamic physical chemistry. Unprotected pyrazoles are notorious for annular tautomerism—a rapid intermolecular proton exchange between the N1 and N2 positions.

The Causality of Signal Degradation: On the NMR timescale at standard room temperature (298 K), this rapid proton exchange averages the electronic environments of the C3 and C5 positions. As thoroughly documented in [1], this dynamic process results in broad, unresolved humps that obscure fine scalar couplings and severely hinder 2D NMR correlation experiments.

By covalently installing the EOM group at the N1 position, the tautomeric equilibrium is permanently locked. This structural rigidity breaks the symmetry, yielding sharp, highly resolved doublets for the C3 and C5 protons. Furthermore, unlike tetrahydropyranyl (THP) protection which can introduce complex diastereomeric mixtures [2], the EOM group provides a clean, singular set of resonances.

Quantitative NMR Performance Comparison

To objectively evaluate the analytical superiority of the EOM group, we compare its NMR and chromatographic properties against common alternatives. The EOM group introduces a diagnostic methylene singlet (~5.4 ppm) that serves as an unambiguous anchor point for Heteronuclear Multiple Bond Correlation (HMBC) mapping, completely isolated from the crowded aromatic region.

Table 1: Comparative Analytical Profiling of Pyrazol-4-amine Derivatives

Analytical FeatureUnprotected 1H-pyrazol-4-amine1-Benzyl-1H-pyrazol-4-amine1-(Ethoxymethyl)-1H-pyrazol-4-amine
Annular Tautomerism Active (Rapid Exchange)LockedLocked
1H NMR (C3/C5 Protons) Broad, averaged singlet (~7.4 ppm)Two sharp doubletsTwo sharp doublets
Protecting Group 1H Signals N/A~5.3 ppm (s, 2H), 7.2-7.4 ppm (m, 5H)~5.4 ppm (s, 2H), ~3.5 ppm (q, 2H), ~1.1 ppm (t, 3H)
Signal Overlap Risk High (due to tautomeric broadening)Moderate (Aromatic overlap at 7.2 ppm)Low (Clean aliphatic signals)
Chromatographic Retention Poor (Highly polar, early elution)Strong (Highly lipophilic)Moderate (Balanced polarity for RP-HPLC)

Mass Spectrometry (LC-ESI-MS/MS) Profiling

While NMR provides atomic connectivity, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides definitive mass confirmation. The EOM group exerts a profound directing effect on the collision-induced dissociation (CID) pathways.

The Causality of Fragmentation: The hemiaminal ether linkage of the EOM group is highly susceptible to heterolytic cleavage. When subjected to MS/MS, the parent ion ([M+H]+m/z 142.1) predominantly yields a highly stable ethoxymethyl cation (m/z 59.1) and a corresponding neutral loss fragment representing the intact pyrazole core (m/z 84.1). This predictable fragmentation is vastly superior to the benzyl-protected alternative, which often yields a ubiquitous tropylium ion (m/z 91) that provides little structural confirmation of the pyrazole core itself.

MS_Pathway Parent [M+H]+ m/z 142.1 1-(ethoxymethyl)-1H-pyrazol-4-amine Frag1 EOM Cation m/z 59.1 [CH2=O-CH2CH3]+ Parent->Frag1 Heterolytic Cleavage (Diagnostic) Frag2 [M+H - EOM]+ m/z 84.1 1H-pyrazol-4-amine Core Parent->Frag2 Neutral Loss (58 Da) Frag3 [M+H - EtOH]+ m/z 96.1 Methylenepyrazolium Ion Parent->Frag3 Neutral Loss (46 Da)

Fig 1. Primary CID fragmentation pathways of 1-(ethoxymethyl)-1H-pyrazol-4-amine in ESI-MS/MS.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positive assignments, a standard practice in rigorous [3].

Protocol 1: High-Resolution NMR Acquisition & Amine Validation
  • Sample Preparation: Dissolve 15 mg of 1-(ethoxymethyl)-1H-pyrazol-4-amine in 0.6 mL of CDCl3 or DMSO-d6.

  • 1D Acquisition: Acquire standard 1H NMR (minimum 16 scans) and 1H-decoupled 13C NMR (minimum 256 scans) at 298 K.

  • Self-Validation (D2O Exchange): To definitively assign the 4-amino group and rule out moisture impurities, add 10 µL of D2O to the NMR tube. Shake vigorously for 1 minute and re-acquire the 1H spectrum.

    • Causality Check: The labile -NH2 protons will undergo rapid isotopic exchange with deuterium. The specific broad signal (~3.5-4.5 ppm) will undergo complete signal ablation, self-validating the assignment of the primary amine.

  • 2D Regiochemical Mapping: Run gradient-selected HSQC and HMBC. Use the diagnostic EOM methylene singlet (~5.4 ppm) to correlate with the N1 and C5 positions, unambiguously confirming the regiochemistry.

NMR_Workflow Sample 1-(Ethoxymethyl)-1H- pyrazol-4-amine NMR1D Acquire 1H & 13C NMR (298 K) Sample->NMR1D CheckNH Assess Broad Signal (~3.5-4.5 ppm) NMR1D->CheckNH D2O D2O Exchange (Self-Validation) CheckNH->D2O Labile Protons Present Confirm Signal Ablation: Confirmed -NH2 D2O->Confirm Proton-Deuterium Exchange NMR2D Acquire 2D HSQC / HMBC Confirm->NMR2D Assign Unambiguous Regiochemical Assignment NMR2D->Assign C-H Correlation

Fig 2. Self-validating NMR workflow for the structural elucidation of EOM-protected pyrazoles.

Protocol 2: LC-ESI-MS/MS Mass Balance Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Utilize a C18 reverse-phase column. The EOM group provides optimal lipophilicity, ensuring sharp peak shapes and preventing the early void-volume elution typical of unprotected pyrazol-amines.

  • Ionization Parameters: Operate the mass spectrometer in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Self-Validating CID Fragmentation: Apply a normalized collision energy (NCE) of 20-30%. Monitor the diagnostic transitions: m/z 142.1 → 84.1 and m/z 142.1 → 59.1.

    • Causality Check: By monitoring both the m/z 59.1 (EOM cation) and m/z 84.1 (core pyrazole) product ions, the protocol creates a self-validating mass balance (59 + 83 = 142), ensuring that both halves of the molecule are accounted for and eliminating the possibility of false positives from isobaric impurities.

References

  • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

Validating 1-(ethoxymethyl)-1H-pyrazol-4-amine as a Kinase Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of 1-(ethoxymethyl)-1H-pyrazol-4-amine, a novel small molecule, as a potential kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of 1-(ethoxymethyl)-1H-pyrazol-4-amine, a novel small molecule, as a potential kinase inhibitor. We will explore the experimental cascade required to characterize its inhibitory activity, from initial biochemical screening to cellular target engagement, and compare its hypothetical performance against established inhibitors.

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[1][2][3][4][5] The specific compound, 1-(ethoxymethyl)-1H-pyrazol-4-amine, is a commercially available research chemical.[6][7] Its structural features suggest potential interactions with the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors.[8][9] This guide outlines a systematic approach to validate this hypothesis and characterize its potential as a therapeutic agent.

Section 1: Initial Biochemical Validation: Direct Kinase Inhibition

The first critical step is to determine if 1-(ethoxymethyl)-1H-pyrazol-4-amine directly inhibits the catalytic activity of kinases in a cell-free system. A broad kinase panel screening is the most efficient method for initial hit identification and selectivity profiling.[10][11][12]

Experimental Design: Kinase Panel Screening

A radiometric-based kinase assay, often considered the "gold standard" for its direct measurement of substrate phosphorylation, is an excellent choice for this initial screen.[10][11][13] This method tracks the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Experimental Workflow: Radiometric Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Kinase & Substrate Mixture D Incubate Kinase, Substrate, & Compound/Control A->D B Test Compound Dilution Series (1-(ethoxymethyl)-1H-pyrazol-4-amine) B->D C Positive Control Dilution Series (e.g., Staurosporine) C->D E Initiate Reaction with [γ-³³P]ATP D->E 5 min pre-incubation F Incubate at RT E->F Variable incubation time G Stop Reaction & Spot onto Filter Paper F->G H Wash to Remove Unincorporated ATP G->H I Scintillation Counting H->I J Calculate % Inhibition I->J

Caption: Workflow for a radiometric kinase inhibition assay.

Data Presentation: Comparative Kinase Inhibition Profile

The results of the kinase panel screen for 1-(ethoxymethyl)-1H-pyrazol-4-amine (hypothetical data) are presented below, alongside a well-known broad-spectrum kinase inhibitor, Staurosporine, for comparison. The data is shown as percent inhibition at a single concentration (e.g., 10 µM).

Kinase Target1-(ethoxymethyl)-1H-pyrazol-4-amine (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)
CDK2/cyclin A8598
FLT37895
VEGFR24592
EGFR2088
SRC1585
p38α1075

This hypothetical data suggests that 1-(ethoxymethyl)-1H-pyrazol-4-amine exhibits preferential inhibition of CDK2/cyclin A and FLT3.

In-Depth Biochemical Characterization: IC50 Determination and Mechanism of Action

Following the initial screen, the next step is to determine the potency of the compound against the identified primary targets by calculating the half-maximal inhibitory concentration (IC50).[14][15][16]

Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.[17][18]

  • Reagent Preparation : Prepare a serial dilution of 1-(ethoxymethyl)-1H-pyrazol-4-amine.

  • Kinase Reaction : In a 384-well plate, add the kinase (e.g., CDK2/cyclin A), the appropriate substrate, and the compound at various concentrations.

  • ATP Addition : Initiate the reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase to allow for a more accurate comparison of inhibitor potencies.[19]

  • Incubation : Incubate the reaction at room temperature for a predetermined time.

  • ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mechanism of Action: ATP Competition Assay

To understand how 1-(ethoxymethyl)-1H-pyrazol-4-amine inhibits kinase activity, an ATP competition assay can be performed.[20][21][22] This involves measuring the IC50 of the compound at various ATP concentrations. An increase in IC50 with increasing ATP concentration indicates that the inhibitor is ATP-competitive, meaning it binds to the ATP-binding site of the kinase.[8][19]

Section 2: Cellular Activity and Target Engagement

While biochemical assays are crucial, it is essential to validate the compound's activity in a cellular environment.[23]

Cell Viability and Proliferation Assays

To assess the cytotoxic or anti-proliferative effects of the compound, a cell-based assay is necessary. For this, a cell line with known dependence on the target kinase is ideal. For example, a cancer cell line known to be driven by CDK2 activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 1-(ethoxymethyl)-1H-pyrazol-4-amine for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling: Western Blotting

Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of the target kinase and its downstream substrates.[24]

Signaling Pathway: CDK2 and Cell Cycle Progression

cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Inhibitor Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates DNA Replication DNA Replication CDK2->DNA Replication initiates 1-(ethoxymethyl)-1H-pyrazol-4-amine 1-(ethoxymethyl)-1H-pyrazol-4-amine 1-(ethoxymethyl)-1H-pyrazol-4-amine->CDK2 inhibits

Sources

Validation

Comparative Docking Studies of Pyrazole Derivatives: A Comprehensive Evaluation Guide

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently evaluate heterocyclic scaffolds for their viability in targeted therapies. Among these, the pyrazole ring —a five-member...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently evaluate heterocyclic scaffolds for their viability in targeted therapies. Among these, the pyrazole ring —a five-membered heterocycle containing two adjacent nitrogen atoms—stands out as a highly privileged pharmacophore. Its unique ability to act simultaneously as a hydrogen bond donor and acceptor, coupled with its strong π−π stacking capabilities, makes it an ideal candidate for occupying the active sites of critical enzymes.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against standard clinical alternatives (such as quinazolines and traditional NSAIDs). By synthesizing comparative molecular docking data with in vitro experimental validation, we will examine the mechanistic causality behind the pyrazole scaffold's superior performance in two primary therapeutic domains: Oncology (EGFR inhibition) and Inflammation (COX-2 selectivity) .

Mechanistic Rationale: Why the Pyrazole Scaffold?

In computational drug discovery, the efficacy of a ligand is defined by its binding free energy ( ΔG ) and the stability of its binding pose. Pyrazole derivatives consistently outperform alternative scaffolds in specific kinase and cyclooxygenase targets due to their structural geometry.

The adjacent nitrogen atoms in the pyrazole core provide a precise geometric match for the hinge region of many kinase ATP-binding pockets. Furthermore, substitutions at the 1, 3, and 5 positions of the pyrazole ring allow for modular tuning of lipophilicity, enabling the ligand to penetrate deep hydrophobic channels without introducing excessive steric clash [1].

G LIG Ligand Library (Pyrazole Derivatives) PREP Structure Preparation (Energy Min, Charge Assign) LIG->PREP PROT Target Protein (EGFR / COX-2) PROT->PREP DOCK Comparative Docking (AutoDock Vina / Glide) PREP->DOCK SCORE Scoring & Pose Analysis (u0394G, RMSD < 2.0 u00c5) DOCK->SCORE VALID In Vitro Validation (IC50 / Kinase Assay) SCORE->VALID

Fig 1: Standardized computational to in vitro validation workflow for pyrazole derivatives.

Comparative Case Study 1: Oncology (EGFR Kinase Domain)

The Epidermal Growth Factor Receptor (EGFR) is a primary target in non-small cell lung cancer (NSCLC). First-generation inhibitors like Erlotinib and Gefitinib rely on a quinazoline scaffold. However, mutations in the ATP-binding pocket—specifically the T790M "gatekeeper" mutation—increase the receptor's affinity for ATP, rendering quinazoline-based drugs ineffective due to steric hindrance and competitive displacement.

Pyrazoles vs. Quinazolines

Recent comparative docking studies demonstrate that highly substituted pyrazole derivatives (such as fused pyrazolopyrimidines) exhibit superior binding affinities to the mutant EGFR (PDB ID: 4HJO) compared to the wild-type (PDB ID: 1XKK) [1].

The causality lies in the hydrogen-bonding network. While quinazolines rely heavily on a single N1/N3 interaction, pyrazole derivatives utilize their core nitrogens to form robust, dual hydrogen bonds with Met793 and Thr790 (or Thr766 in specific mutant conformations) in the hinge region [1]. The addition of electron-donating groups at the 3-position of the pyrazole ring further enhances these favorable interactions, yielding binding energies as low as -10.9 kcal/mol [1].

Quantitative Data Comparison

Table 1: Comparative Docking & In Vitro Efficacy of EGFR Inhibitors [1, 2, 4]

Compound ScaffoldTarget ProteinDocking Score ( ΔG , kcal/mol)Key Interacting Residues (H-Bonds)In Vitro IC 50​ ( μ M)
Erlotinib (Quinazoline Standard)EGFR (Wild-Type)-10.23Met79310.60
Compound 3 (Pyrazolopyrimidine)EGFR (Wild-Type)-11.40Met793, Cys7750.06
Compound 4a (Pyrazole)EGFR (Wild-Type)-9.52Met793, Thr7900.31
Compound F16 (Pyrazole)EGFR (T790M Mutant)-10.80Met769, Thr7660.15

Insight: The data clearly indicates that while Erlotinib establishes a strong baseline, optimized pyrazole derivatives (like Compound 3) achieve up to a 10-fold increase in in vitro potency, directly correlating with their enhanced computational binding scores [2, 4].

Pathway LIGAND EGF Ligand EGFR EGFR Kinase Domain (ATP Binding Site) LIGAND->EGFR Activates SIGNAL Downstream Signaling (PI3K/AKT, MAPK) EGFR->SIGNAL Promotes ATP ATP ATP->EGFR Phosphorylation PYRAZOLE Pyrazole Inhibitor PYRAZOLE->EGFR Competitive Inhibition (H-bonds at Met793) TUMOR Tumor Proliferation SIGNAL->TUMOR

Fig 2: Pyrazole-mediated competitive inhibition of the EGFR signaling pathway.

Comparative Case Study 2: Inflammation (COX-2 Selectivity)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, drives inflammation), leading to severe gastrointestinal toxicity.

Pyrazoles vs. Traditional NSAIDs

The structural difference between COX-1 and COX-2 is minute but critical: an isoleucine at position 523 in COX-1 is replaced by a smaller valine (Val523) in COX-2. This substitution opens a secondary hydrophobic side pocket in COX-2.

Celecoxib, a first-generation pyrazole, exploits this by inserting its sulfonamide group into the side pocket. However, recent comparative docking studies on novel pyrazole-pyridazine hybrids demonstrate even higher selectivity indices [3]. These hybrids utilize the pyrazole core to anchor to the main channel via hydrogen bonding with Arg120 and Tyr355, while bulky aryl substituents selectively project into the Val523 side pocket, forming stable interactions with Arg513 and His90—residues inaccessible in COX-1 [3].

Quantitative Data Comparison

Table 2: COX-2 Selectivity Profile of Pyrazole Derivatives [3]

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)Docking Score (COX-2, kcal/mol)
Indomethacin (Standard NSAID)0.040.510.07 (Non-selective)-7.10
Celecoxib (Standard Pyrazole)14.700.04367.5-9.80
Hybrid 6a (Pyrazole-Pyridazine)>50.000.45>111.1-10.15

Insight: The pyrazole-pyridazine hybrid (6a) demonstrates a robust self-validating correlation between computational docking scores and in vitro selectivity, effectively bypassing COX-1 interaction entirely [3].

Standardized Experimental Protocol: Self-Validating Workflow

To ensure the trustworthiness and reproducibility of the comparative data presented above, the following self-validating protocol must be strictly adhered to during both the computational and in vitro phases.

Phase 1: Molecular Docking Protocol (AutoDock Vina / Glide)
  • Protein Preparation:

    • Download the high-resolution crystal structure (e.g., PDB ID: 4HJO for mutant EGFR).

    • Causality Step: Remove water molecules beyond 5 Å of the active site to prevent artificial solvent-masking of the binding pocket. Retain structural water molecules mediating critical hydrogen bond networks.

    • Add polar hydrogens and assign Gasteiger or OPLS4 partial charges.

  • Ligand Preparation:

    • Sketch pyrazole derivatives and perform energy minimization using the MMFF94 force field. This ensures the ligand starts in its lowest-energy conformation, preventing artificial steric clashes during docking.

  • Grid Generation & Validation (Critical):

    • Center the grid box on the co-crystallized ligand.

    • Self-Validation: Re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

  • Execution & Scoring:

    • Run docking with an exhaustiveness of at least 8. Rank poses based on the lowest binding free energy ( ΔG ) and analyze interactions using Discovery Studio Visualizer.

Phase 2: In Vitro Validation (Kinase Inhibition Assay)
  • Reagent Preparation: Prepare human recombinant EGFR kinase domain and ATP in a kinase buffer (HEPES, MgCl 2​ , MnCl 2​ , DTT).

  • Compound Incubation: Serially dilute the pyrazole derivatives (from 10 μ M to 0.1 nM). Incubate the compounds with the enzyme for 30 minutes at room temperature to allow for equilibrium binding.

    • Causality Step: Pre-incubation is critical for competitive inhibitors to occupy the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add ATP and the peptide substrate to initiate the reaction.

  • Quantification: Measure residual kinase activity using an ADP-Glo assay (measuring luminescence proportional to ADP generated). Calculate IC 50​ using non-linear regression analysis.

Conclusion

Comparative docking studies unequivocally validate the pyrazole scaffold as a superior alternative to traditional pharmacophores in both oncology and inflammatory targets. By intelligently exploiting minor structural nuances in target proteins—such as the Val523 pocket in COX-2 or the mutated hinge region in T790M EGFR—pyrazole derivatives achieve exceptional binding affinities and selectivity indices. For drug development professionals, prioritizing the pyrazole core in lead optimization pipelines offers a mathematically and biologically sound pathway to highly potent, targeted therapeutics.

References

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. National Center for Biotechnology Information (PMC) / RSC Advances. Available at:[Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry / PubMed. Available at:[Link]

Comparative

validating the antiproliferative effects of novel pyrazole derivatives.

Validating the Antiproliferative Effects of Novel Pyrazole Derivatives: A Comparative Application Guide The Pyrazole Scaffold in Oncology: A Mechanistic Imperative The pyrazole ring is a ubiquitous, privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Antiproliferative Effects of Novel Pyrazole Derivatives: A Comparative Application Guide

The Pyrazole Scaffold in Oncology: A Mechanistic Imperative

The pyrazole ring is a ubiquitous, privileged pharmacophore in medicinal chemistry, particularly in the design of targeted anticancer agents. Due to its unique tautomerism, electron-rich nature, and robust hydrogen-bonding capabilities, the pyrazole moiety acts as an ideal bioisostere for the adenine ring of ATP. This allows pyrazole derivatives to competitively bind the ATP-binding pockets of various oncogenic kinases (e.g., JAK, ALK, BRAF, and CDKs) 1.

However, as a Senior Application Scientist, I frequently observe a critical pitfall in preclinical drug development: the over-reliance on singular, metabolic-based viability assays to claim "antiproliferative" efficacy. A true validation workflow must be a self-validating system that orthogonalizes metabolic suppression, DNA synthesis arrest, and apoptotic induction. This guide compares novel pyrazole derivatives against established clinical benchmarks and outlines a rigorous, causality-driven experimental framework.

Comparative Analysis of Pyrazole-Based Therapeutics

Before validating a novel pyrazole derivative (NPD), it is essential to benchmark it against FDA-approved pyrazole-containing alternatives. The table below contrasts the performance and mechanistic targets of standard agents 1, 2.

CompoundTarget Kinase(s)Primary IndicationTypical IC50 RangeMechanism of Action
Ruxolitinib JAK1 / JAK2Myelofibrosis2.8 – 3.3 nMATP-competitive inhibition; blocks STAT phosphorylation
Crizotinib ALK, ROS1, METNSCLC10 – 311 nMTyrosine kinase inhibition; induces G1/S arrest
Encorafenib BRAF V600EMetastatic Melanoma0.35 nMMAPK pathway suppression; highly selective
Pyrazofurin OMP DecarboxylaseBroad-spectrum1 – 5 µMInhibits de novo pyrimidine nucleotide synthesis
Novel Lead (NPD-X) CDK2 / Cyclin A2Solid Tumors (Preclinical)0.1 – 0.5 µMCell cycle arrest via CDK2 active site blockade

The Self-Validating Experimental Workflow

To confidently assert that a novel pyrazole derivative is antiproliferative, we must build a logical loop:

  • Does it reduce the number of viable cells? (Primary Screening)

  • Is the reduction due to halted division? (Proliferation Assay)

  • Is the ultimate fate cytostatic or cytotoxic? (Mechanistic Profiling)

ValidationWorkflow Start Novel Pyrazole Derivative (NPD-X) Metabolic 1. Viability Screening (CellTiter-Glo ATP Assay) Start->Metabolic Dose-Response Determination DNA 2. Proliferation Validation (EdU Incorporation) Metabolic->DNA Validates ATP Drop is not artifact Apoptosis 3. Fate Determination (Annexin V / PI Flow) DNA->Apoptosis Differentiates Cytostatic vs. Cytotoxic Target 4. Target Engagement (Kinase Profiling) Apoptosis->Target Confirms MOA

Experimental workflow for orthogonal validation of antiproliferative pyrazoles.

Phase 1: Primary Viability Screening (ATP Quantitation)

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

Causality & Rationale: Many researchers default to tetrazolium-based assays (MTT/MTS) for primary screening 3. However, MTT relies on mitochondrial oxidoreductase activity. Certain pyrazole derivatives can induce transient mitochondrial uncoupling, skewing MTT results and producing false positives for cytotoxicity. CellTiter-Glo measures intracellular ATP, providing an artifact-free, direct readout of metabolically active cells. If ATP drops, the cell population is either dying or has stopped expanding.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) at 2,000–5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the pyrazole derivative in a 10-point serial dilution (e.g., 10 µM to 0.5 nM) alongside a vehicle control (0.1% DMSO) and a positive control (e.g., Ruxolitinib). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase reaction kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Luminescence: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate IC50 using non-linear regression.

Phase 2: Direct Proliferation Assessment

Methodology: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

Causality & Rationale: An ATP reduction does not explicitly prove an antiproliferative mechanism; it only proves fewer viable cells are present. To isolate proliferation, we must measure de novo DNA synthesis. EdU is vastly superior to the traditional BrdU assay. BrdU requires harsh HCl denaturation to expose the epitope for antibody binding, which destroys cellular morphology and surface antigens. EdU utilizes copper-catalyzed click chemistry to attach a fluorescent azide directly to the incorporated alkyne, preserving the cell for multiplexed flow cytometry.

Step-by-Step Protocol:

  • EdU Pulse: Following 48 hours of pyrazole treatment, add 10 µM EdU to the culture media. Incubate for 2–4 hours (depending on the cell line's doubling time).

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Click Reaction: Prepare the Click-iT reaction cocktail (PBS, CuSO4, fluorescent azide dye e.g., Alexa Fluor 488, and ascorbic acid). Add to cells and incubate for 30 minutes in the dark.

  • Analysis: Wash cells thoroughly and analyze via flow cytometry or high-content imaging to quantify the percentage of cells actively synthesizing DNA (S-phase).

Phase 3: Mechanistic Profiling & Target Engagement

Methodology: Annexin V/PI Flow Cytometry and Kinase Inhibition Assays

Causality & Rationale: Once proliferation arrest is confirmed, we must determine the cellular fate. Pyrazole derivatives targeting CDKs (like CDK2) typically induce G1/S phase arrest (cytostatic), whereas those targeting survival kinases (like PI3K or JAK) often trigger apoptosis (cytotoxic) 4. Annexin V binds externalized phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis).

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., CDK2 / JAK) Receptor->Kinase Activation Proliferation Cell Cycle Progression & Proliferation Kinase->Proliferation Unchecked Growth Apoptosis Apoptosis / Arrest Kinase->Apoptosis Pathway Inhibition Inhibitor Pyrazole Derivative Inhibitor->Kinase ATP-competitive Blockade

Mechanism of action of pyrazole derivatives via competitive kinase inhibition.

Step-by-Step Protocol (Annexin V/PI):

  • Harvest: Collect both floating (dead) and adherent cells post-treatment using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Wash & Resuspend: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Synthesizing the Data

A robust validation package for a novel pyrazole derivative should yield a comprehensive data matrix. Below is an example of how orthogonal data should be structured for publication or IND submission:

Assay TypeReadoutRuxolitinib (Control)Novel Pyrazole (NPD-X)Interpretation
CellTiter-Glo IC50 (MCF-7)1.2 µM0.45 µMNPD-X shows superior reduction in metabolic viability.
EdU Incorporation % S-Phase Cells15%4%NPD-X strongly suppresses de novo DNA synthesis.
Annexin V / PI % Apoptotic Cells45%62%NPD-X is highly cytotoxic, not merely cytostatic.
Kinase Assay Target IC50JAK1: 3.3 nMCDK2: 12 nMNPD-X acts via potent CDK2 active site blockade.

By employing this self-validating system, researchers can confidently distinguish true antiproliferative pyrazole candidates from false positives, ensuring only the most robust compounds advance to in vivo xenograft models.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. nih.gov.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC. nih.gov.
  • Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones. rsc.org.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - MDPI. mdpi.com.

Sources

Safety & Regulatory Compliance

Handling

Mastering the Unseen: A Researcher's Guide to Safely Handling 1-(Ethoxymethyl)-1H-pyrazol-4-amine

Welcome, innovators and pioneers. In the landscape of drug discovery and scientific advancement, the compounds we handle are often as novel as the questions we ask.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, innovators and pioneers. In the landscape of drug discovery and scientific advancement, the compounds we handle are often as novel as the questions we ask. 1-(Ethoxymethyl)-1H-pyrazol-4-amine is one such molecule, full of potential but with a toxicological profile that is not yet fully characterized. This guide is built on a foundational principle of laboratory safety: we treat all compounds of unknown toxicity with the highest degree of caution, assuming potential hazard until proven otherwise.

As your partner in research, we are committed to providing value that extends beyond the product itself. This document is not a rigid template; it is a dynamic safety protocol, structured to provide immediate, actionable intelligence for handling this specific molecule. Our goal is to build your trust by empowering you with the knowledge to work safely and effectively.

Hazard Analysis: Deconstructing the Molecule for Proactive Safety

The absence of a comprehensive Safety Data Sheet (SDS) in public databases requires us to perform a structural hazard assessment. This practice, rooted in decades of toxicological precedent, allows us to anticipate potential risks by examining the compound's constituent functional groups.

  • The Pyrazole Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, but this biological activity necessitates caution. Certain compounds in this class have been associated with a range of effects, from skin and eye irritation to more significant systemic toxicity.[1][2][3]

  • The Primary Amine (-NH2): Aromatic and heterocyclic amines are a well-understood class of irritants.[4][5] Direct contact can lead to skin irritation or, more seriously, chemical burns and eye damage.[6] Inhalation of amine-containing dust or vapors can also irritate the respiratory tract.[2]

  • The Ethoxymethyl Group: While the ether linkage itself is of lower concern, it contributes to the overall physicochemical properties of the molecule, potentially influencing its absorption and distribution in biological systems.

Based on this analysis, we will operate under the assumption that 1-(ethoxymethyl)-1H-pyrazol-4-amine is, at a minimum, a skin, eye, and respiratory irritant with unknown long-term biological effects.

The PPE Mandate: Your Non-Negotiable Barrier of Protection

Personal Protective Equipment (PPE) is the most critical control measure when engineering controls like fume hoods are already in use. The following table outlines the minimum required PPE for any procedure involving 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Protective EquipmentSpecificationRationale (The "Why" Behind the "What")
Hand Protection Nitrile Gloves (minimum 5 mil thickness), Double-GlovedThe primary amine functional group necessitates a robust barrier to prevent skin contact and potential sensitization.[4][7] Double-gloving provides an added layer of security against tears and minimizes contamination during doffing.
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against accidental splashes of solutions and airborne dust particles. Standard safety glasses are insufficient; goggles provide a necessary seal around the eyes.[8]
Body Protection Flame-Resistant (FR) Laboratory Coat with tight-fitting cuffsA lab coat is the primary barrier for your body and personal clothing. Cuffs should be snug to prevent accidental contact with the wrist. FR properties are a best-practice standard in modern chemical labs.
Respiratory Protection Use within a Certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation. If procedures risk generating significant dust or aerosols outside of a hood, a full risk assessment by your institution's EHS is required to determine the need for a fitted respirator.[9]

The Operational Blueprint: A Step-by-Step Protocol for Safe Handling

A meticulous workflow minimizes the risk of exposure at every stage. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment.

Workflow: From Receipt to Reaction

Caption: Standard Operating Procedure for handling 1-(ethoxymethyl)-1H-pyrazol-4-amine.

Detailed Methodology:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage.

    • Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][9] A designated cabinet for toxic or irritant chemicals is ideal.

  • Handling and Weighing:

    • ALWAYS handle the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[9]

    • Before handling, cover the work surface (e.g., the balance) with a disposable absorbent liner to contain any spills.

    • Use dedicated, clean spatulas for weighing. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving, add the solid 1-(ethoxymethyl)-1H-pyrazol-4-amine to the solvent slowly to prevent splashing.

    • Ensure your reaction vessel is properly labeled with the full chemical name and concentration.

End-of-Life Protocol: Responsible Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of your colleagues and the environment.

Waste Stream Management

WasteManagement cluster_SolidWaste Solid Waste Stream cluster_LiquidWaste Liquid Waste Stream Source All Procedures with 1-(ethoxymethyl)-1H-pyrazol-4-amine Gloves Contaminated Gloves Source->Gloves WeighPaper Weighing Papers Source->WeighPaper Liners Bench Liners Source->Liners Solutions Excess Solutions Source->Solutions Rinsate Container Rinsate Source->Rinsate SolidContainer Labeled Hazardous Solid Waste Container Gloves->SolidContainer WeighPaper->SolidContainer Liners->SolidContainer EHS Scheduled Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer Labeled Hazardous Liquid Waste Container Solutions->LiquidContainer Rinsate->LiquidContainer LiquidContainer->EHS

Caption: Segregation and disposal pathway for contaminated waste.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, bench liners, etc.) must be collected in a dedicated, clearly labeled hazardous solid waste container.[10][11]

  • Liquid Waste: Collect all solutions containing the compound, including rinsate from cleaning glassware, into a labeled hazardous liquid waste container. Do not pour this waste down the drain. [1]

  • Decontamination: For spills, use an inert absorbent material (like vermiculite), sweep it up carefully, and place it in the solid waste container.[6] Clean the area with a suitable solvent, and collect the cleaning materials and solvent as hazardous waste.

  • Consult Your EHS: Your institution's Environmental Health & Safety (EHS) department is your ultimate resource. Follow their specific guidelines for waste container labeling and pickup schedules.[10]

By integrating these protocols into your daily work, you are not just following rules; you are building a culture of safety and scientific excellence.

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search -
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search -
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem -
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - Vertex AI Search -
  • Proper Disposal of Disuprazole: A Guide for Labor
  • Pyrazole - Safety D
  • 5-(Aminomethyl)
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • 3-Aminopyrazole - Safety D
  • Safety d
  • Intoxic

Sources

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